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  • Product: Gadobenic Acid Disodium Salt
  • CAS: 113662-22-9

Core Science & Biosynthesis

Foundational

Thermodynamic Stability Constant of Gadobenic Acid Complexes: A Comprehensive Technical Guide

Executive Summary In the landscape of gadolinium-based contrast agents (GBCAs), the thermodynamic stability of the chelate is the primary physicochemical parameter dictating in vivo safety. Gadobenic acid (BOPTA) is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of gadolinium-based contrast agents (GBCAs), the thermodynamic stability of the chelate is the primary physicochemical parameter dictating in vivo safety. Gadobenic acid (BOPTA) is a highly basic, linear ionic ligand that complexes with the paramagnetic gadolinium ion (Gd³⁺) to form Gd-BOPTA. While commercially formulated with counter-ions (e.g., gadobenate dimeglumine or disodium salts) to optimize osmolality and solubility[1], the intrinsic safety profile—specifically the prevention of toxic free Gd³⁺ release—is strictly governed by the thermodynamic ( Ktherm​ ) and conditional ( Kcond​ ) stability constants of the BOPTA⁴⁻ ligand[2].

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of gadobenic acid complexes, detailing the causality behind transmetallation risks, and outlines self-validating experimental protocols required for accurate stability quantification in drug development.

Thermodynamic Foundations & Speciation

The affinity of the unprotonated BOPTA ligand for the Gd³⁺ ion is defined by the thermodynamic stability constant ( Ktherm​ ), which represents the equilibrium state of the formation reaction[3]. It is mathematically expressed as:

Ktherm​=[Gd3+][BOPTA4−][Gd−BOPTA]​

Because the BOPTA ligand possesses multiple basic coordination sites (carboxyl and amine groups), it is highly susceptible to protonation in aqueous environments[4]. Therefore, Ktherm​ alone (measured at an idealized pH of 14) is insufficient to predict physiological behavior[5].

To account for proton competition, we must calculate the conditional stability constant ( Kcond​ ) at a physiological pH of 7.4[6]. This is derived by dividing Ktherm​ by the protonation coefficient ( αH​ ):

Kcond​=αH​Ktherm​​whereαH​=1+K1​[H+]+K1​K2​[H+]2+...+Kn​[H+]n

As shown in Table 1 , the ionic nature of Gd-BOPTA grants it a significantly higher stability profile compared to non-ionic linear agents, mitigating the risk of dissociation[7].

Table 1: Comparative Stability Constants of Selected GBCAs
GBCA (Generic Name)Ligand StructureCharge TypeLog Ktherm​ Log Kcond​ (pH 7.4)
Gadobenate (Gd-BOPTA) LinearIonic22.618.4
Gadoxetate (Gd-EOB-DTPA) LinearIonic23.518.5
Gadoterate (Gd-DOTA) MacrocyclicIonic25.618.8
Gadobutrol (Gd-BT-DO3A) MacrocyclicNon-ionic21.8N/A (Kinetic control)
Gadodiamide (Gd-DTPA-BMA) LinearNon-ionic16.914.9

(Data synthesized from authoritative radiological and chemical safety guidelines[8],[9],[4].)

Mechanistic Causality of Transmetallation

The release of free Gd³⁺ (LD50 ≈ 0.1-0.3 mmol/kg) is the primary driver of Nephrogenic Systemic Fibrosis (NSF)[3]. For Gd-BOPTA, the dissociation is rarely spontaneous; rather, it is driven by transmetallation —a process where endogenous cations (Zn²⁺, Cu²⁺, Ca²⁺, Fe³⁺) compete with Gd³⁺ for the BOPTA ligand[6].

Because chelated iron and zinc can exhibit high thermodynamic affinities for polyaminocarboxylate ligands, areas of the body with high concentrations of these metals act as thermodynamic sinks, pulling the equilibrium toward Gd³⁺ dissociation[6]. Furthermore, in acidic microenvironments (e.g., renal tubules), high [H+] concentrations increase the αH​ factor, drastically lowering the conditional stability and accelerating dissociation[4].

Transmetallation GdBOPTA Intact Gd-BOPTA Complex (Thermodynamically Stable) FreeGd Free Toxic Gd³⁺ Ion GdBOPTA->FreeGd Dissociation (Log K_cond = 18.4) ZnBOPTA Zn-BOPTA Complex (Excreted) GdBOPTA->ZnBOPTA Ligand Exchange Endogenous Endogenous Cations (Zn²⁺, Cu²⁺, Ca²⁺, Fe³⁺) Endogenous->FreeGd Transmetallation Endogenous->ZnBOPTA Chelation Protons Protons (H⁺) Acidic Microenvironment Protons->GdBOPTA Protonation of Ligand NSF Tissue Deposition & Pathological Cascade FreeGd->NSF Toxicity (NSF)

Caption: Logical relationship of Gd-BOPTA transmetallation, protonation, and the pathological release of free Gd³⁺.

Self-Validating Experimental Protocols

Determining a stability constant of ~22.6 is analytically challenging. Direct potentiometry fails because the concentration of free Gd³⁺ at equilibrium is below the detection limit of standard electrodes. Therefore, a dual-protocol system utilizing potentiometric titration (for ligand basicity) and relaxometric competition (for metal affinity) is required[1].

Protocol 1: Potentiometric Titration for Ligand Protonation Constants

Causality: To calculate the physiological Kcond​ , we must first determine the exact protonation constants ( K1​ through Kn​ ) of the free BOPTA ligand[5].

  • Ligand Purification: Purify gadobenic acid via preparative HPLC to >99.9% to ensure trace metal impurities do not skew the equivalence points.

  • Isothermal Titration: Dissolve the BOPTA ligand in a 0.1 M NaCl background electrolyte (to maintain constant ionic strength) at exactly 25.0°C.

  • Acid-Base Titration: Titrate the solution using standardized 0.1 M NaOH under a strictly inert Argon atmosphere (preventing CO₂ absorption, which alters pH).

  • Data Regression: Analyze the titration curve using non-linear least-squares regression software (e.g., HYPERQUAD) to extract the step-wise pKa values.

Protocol 2: Relaxometric Competition Assay for Ktherm​

Causality: Because Gd-BOPTA has a specific longitudinal relaxivity ( r1​≈4.39 mM−1s−1 in water)[1], displacing Gd³⁺ with a competing ligand (like DTPA) or a competing metal (like Zn²⁺) alters the bulk relaxation rate. Monitoring this change allows for precise quantification of the equilibrium species.

  • Isothermal Competition Setup: Prepare an equimolar solution of Gd-BOPTA and a competing ligand (e.g., EDTA or DTPA) with known thermodynamic stability.

  • Relaxometric Monitoring: Incubate the solution at 25.0°C and pH 7.4. Measure the longitudinal relaxation rate ( R1​ ) at 20 MHz using a benchtop NMR relaxometer until the signal stabilizes (indicating thermodynamic equilibrium).

  • Orthogonal Validation (Self-Validating Step): To ensure the R1​ change is strictly due to metal exchange and not macromolecular aggregation, run a parallel spectrophotometric assay using Arsenazo III (a dye that changes absorbance at 650 nm upon binding free Gd³⁺). The free Gd³⁺ calculated from the dye absorbance must mathematically match the speciation derived from the relaxometry data.

  • Calculation: Compute Ktherm​ based on the known affinity of the competitor and the final equilibrium concentrations.

Workflow Ligand BOPTA Ligand Preparation Potent Potentiometric Titration Ligand->Potent Relax Relaxometric Competition Assay Ligand->Relax pKa Determine pKa Values Potent->pKa Kcond Calculate Log K_cond (pH 7.4 ≈ 18.4) pKa->Kcond Ktherm Calculate Log K_therm (≈ 22.6) Relax->Ktherm Ktherm->Kcond Apply pH Correction

Caption: Self-validating experimental workflow for determining thermodynamic and conditional stability constants.

Clinical Implications in Drug Development

The structural engineering of the BOPTA ligand—incorporating a lipophilic benzyloxymethyl moiety—not only enables dual renal and hepatobiliary clearance but also facilitates reversible binding to Human Serum Albumin (HSA)[8],[2]. This protein interaction increases the effective molecular weight of the complex, drastically boosting its relaxivity in plasma ( r1​≈9.7 mM−1s−1 )[1].

Crucially, from a safety perspective, the high ionic charge of the BOPTA ligand (5⁻) creates a powerful electrostatic interaction with the Gd³⁺ ion. This results in a logKtherm​ of 22.6, which is orders of magnitude more stable than non-ionic linear agents like gadodiamide ( logKtherm​ = 16.9)[7],[9]. Consequently, clinical surveillance data confirms that the sole administration of gadobenate dimeglumine is associated with zero unconfounded cases of Nephrogenic Systemic Fibrosis (NSF)[8].

References

  • Gadolinium-Based Contrast Agents in Kidney Disease: A Comprehensive Review and Clinical Practice Guideline Issued by the Canadian Association of Radiologists Source: National Institutes of Health (NIH)8

  • Stability of linear and macrocyclic gadolinium based contrast agents Source: Ovid 7

  • Gadobenate - Molecular Imaging and Contrast Agent Database (MICAD) Source: National Institutes of Health (NIH) 1

  • Considerations in the Selection of a New Gadolinium-Based Contrast Agent Source: Applied Radiology2

  • Extracellular gadolinium contrast agents: Differences in stability Source: MRI Questions 9

  • The biological fate of gadolinium-based MRI contrast agents: a call to action for bioinorganic chemists Source: National Institutes of Health (NIH) 4

  • Gadolinium contrast agents- challenges and opportunities of a multidisciplinary approach: Literature review Source: National Institutes of Health (NIH) 6

  • How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo Source: MDPI 5

  • Chemical characterization of Gd(III) and Mn(II) complexes formed with chelating ligands containing malonate Source: University of Debrecen (DEA) 3

Sources

Exploratory

In Vitro Relaxivity Properties of Gadobenic Acid Disodium Salt: A Technical Whitepaper

Executive Summary Gadobenic acid (formulated clinically as gadobenate dimeglumine or its disodium salt analog, Gd-BOPTA) represents a unique class of gadolinium-based contrast agents (GBCAs). While it shares the fundamen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gadobenic acid (formulated clinically as gadobenate dimeglumine or its disodium salt analog, Gd-BOPTA) represents a unique class of gadolinium-based contrast agents (GBCAs). While it shares the fundamental octodentate polyaminocarboxylate framework of standard extracellular fluid agents, the strategic addition of a lipophilic benzyloxymethyl substituent fundamentally alters its physicochemical behavior 1. This whitepaper provides an in-depth analysis of the in vitro relaxivity properties of the gadobenate ion, exploring the quantum mechanical causality behind its high relaxivity, providing structured empirical data across multiple magnetic field strengths, and detailing a self-validating protocol for rigorous relaxometric quantification.

Molecular Architecture and the Causality of High Relaxivity

The relaxivity ( r1​ and r2​ ) of a paramagnetic contrast agent dictates its efficiency in shortening the longitudinal ( T1​ ) and transverse ( T2​ ) relaxation times of adjacent water protons. For standard GBCAs, r1​ is typically limited by rapid molecular tumbling (short rotational correlation time, τR​ ).

Gadobenic acid overcomes this limitation through a highly specific macromolecular interaction. The benzyloxymethyl tail of the Gd-BOPTA chelate acts as a hydrophobic anchor, allowing the molecule to interact weakly, transiently, and non-covalently with specific hydrophobic pockets on Human Serum Albumin (HSA) 2.

According to the Solomon-Bloembergen-Morgan (SBM) theory, this protein binding restricts the rotational mobility of the gadolinium complex. The resulting increase in τR​ slows the tumbling rate to a frequency that closely matches the Larmor frequency of clinical MRI scanners (particularly in the 10–150 MHz range, or 0.2T to 3.0T) 3. This optimized spectral density yields a dramatic spike in the dipole-dipole interaction efficiency between the paramagnetic Gd 3+ center and the coordinated inner-sphere water molecule, effectively doubling the r1​ relaxivity in plasma compared to aqueous solutions 4.

Mechanism Gd Free Gadobenic Acid (Fast Tumbling, Low τR) Complex Gd-BOPTA–HSA Complex (Slow Tumbling, ↑ τR) Gd->Complex Non-covalent binding HSA Human Serum Albumin (HSA in Plasma) HSA->Complex Relax SBM Theory: Matched Larmor Freq Complex->Relax Rotational restriction Signal High r1 Relaxivity (>6.0 mM⁻¹s⁻¹ at 1.5T) Relax->Signal Enhanced dipolar coupling

Caption: Mechanism of relaxivity enhancement via transient HSA binding and rotational correlation time modulation.

In Vitro Relaxivity Profile: Quantitative Data

To understand the efficacy of gadobenic acid, one must compare its relaxivity in pure water versus human plasma. In aqueous solutions, the lack of macromolecules means the complex tumbles rapidly, yielding baseline relaxivities only marginally higher than standard agents like gadopentetate dimeglumine (due to a slight molecular weight difference) [[5]](). However, in human plasma, the r1​ and r2​ values surge significantly 4.

The table below synthesizes established in vitro relaxivity metrics for the gadobenate ion at physiological temperature (37°C) across clinically relevant field strengths.

Magnetic Field StrengthMedium r1​ Relaxivity ( mM−1s−1 ) r2​ Relaxivity ( mM−1s−1 ) r2​/r1​ Ratio
0.47 T (20 MHz) Aqueous Solution4.395.561.27
0.47 T (20 MHz) Human Plasma9.7012.501.29
1.5 T (64 MHz) Human Plasma6.20 – 6.707.50 – 8.20~1.21
3.0 T (128 MHz) Human Plasma5.20 – 5.506.80 – 7.10~1.30

Note: The decrease in relaxivity from 0.47T to 3.0T is a well-documented phenomenon in nuclear magnetic relaxation dispersion (NMRD). As field strength increases, the Larmor frequency eventually exceeds the optimal spectral density matching point for the slow-tumbling macromolecular complex 6.

Self-Validating Experimental Protocol: In Vitro Relaxometry

When measuring the relaxivity of protein-binding GBCAs, standard protocols often fail due to two critical oversights: reliance on nominal rather than actual gadolinium concentrations (which vary due to chelate hydration states), and failure to account for the intrinsic diamagnetic relaxation ( R1,0​ ) of the specific plasma batch.

The following protocol establishes a self-validating system to ensure absolute data integrity.

Phase 1: Matrix Preparation & Serial Dilution
  • Matrix Selection: Obtain pooled human plasma (heparinized). Causality: Bovine or murine serum albumin possesses different hydrophobic pocket topographies; using non-human serum will yield artificially low binding affinities and inaccurate r1​ values for gadobenic acid.

  • Dilution Series: Prepare a 10 mM stock solution of gadobenic acid disodium salt in pure water. Spike the human plasma to create a 6-point concentration gradient (0.0 mM, 0.25 mM, 0.5 mM, 1.0 mM, 2.5 mM, 5.0 mM).

Phase 2: Internal Validation via ICP-MS
  • Concentration Verification: Do not trust the nominal mass. Aliquot 100 µL from each dilution and subject it to Inductively Coupled Plasma Mass Spectrometry (ICP-MS) following nitric acid digestion. Causality: This establishes the true [Gd] concentration, eliminating errors from hygroscopic water weight in the raw API.

Phase 3: NMR Relaxometry
  • Thermal Equilibration: Load samples into NMR tubes and equilibrate strictly to 37.0 ± 0.1 °C inside the relaxometer. Causality: Molecular tumbling ( τR​ ) is highly temperature-dependent; even a 1°C deviation will significantly alter the SBM correlation times and skew the relaxivity.

  • T1​ Measurement: Execute an Inversion Recovery (IR) pulse sequence. Use at least 10 inversion times ( TI ) ranging from 50 ms to 3000 ms.

  • T2​ Measurement: Execute a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo sequence to mitigate diffusion effects through the magnetic field gradient.

Phase 4: Data Processing
  • Relaxation Rate Calculation: Convert relaxation times to rates ( R1​=1/T1​ , R2​=1/T2​ ).

  • Linear Regression: Plot R1​ and R2​ against the ICP-MS validated [Gd] concentrations. The relaxivity ( r1​ ) is the slope of the linear fit, defined by the equation:

    R1,obs​=R1,0​+r1​[Gd]

    Self-Validation Check: The y-intercept ( R1,0​ ) must perfectly match the measured relaxation rate of the 0.0 mM control plasma sample. If it deviates by >5%, matrix degradation or contamination has occurred.

Workflow Prep 1. Matrix Preparation (Pooled Human Plasma) Dilution 2. Serial Dilution (0.0 to 5.0 mM Gd-BOPTA) Prep->Dilution ICPMS 3. ICP-MS Validation (Absolute [Gd] Quantification) Dilution->ICPMS Aliquot for validation NMR 4. NMR Relaxometry at 37.0°C (Strict Thermal Control) Dilution->NMR Calc 6. Linear Regression (R1 = R1,0 + r1[Gd]) ICPMS->Calc True [Gd] input Pulse 5. IR (T1) & CPMG (T2) Pulse Sequences NMR->Pulse Pulse->Calc Relaxation Rates (R1, R2)

Caption: Self-validating experimental workflow for in vitro relaxivity quantification.

Clinical and Development Implications

The in vitro confirmation of gadobenic acid's high relaxivity translates directly to in vivo efficacy. Because the r1​ in human plasma reaches up to 6.7 mM−1s−1 at 1.5T 2, compared to ~4.0 mM−1s−1 for agents that do not bind proteins, it generates greater signal intensity enhancement per millimole of gadolinium. This property is particularly leveraged in dynamic contrast-enhanced (DCE) MRI of the breast and central nervous system, where pathological vascular permeability leads to localized pooling of albumin, further amplifying the contrast-to-noise ratio 1.

References

  • Source: appliedradiology.
  • Source: dovepress.
  • Source: pom.go.
  • Source: ajronline.
  • Relaxivity of Gadopentetate Dimeglumine (Magnevist), Gadobutrol (Gadovist), and Gadobenate Dimeglumine (MultiHance) in Human Blood Plasma at 0.2, 1.
  • Source: acs.

Sources

Foundational

mechanism of hepatobiliary excretion for gadobenic acid disodium salt

An In-depth Technical Guide to the Hepatobiliary Excretion Mechanism of Gadobenic Acid Disodium Salt Executive Summary Gadobenic acid (administered as gadobenate dimeglumine, Gd-BOPTA) is a gadolinium-based contrast agen...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Hepatobiliary Excretion Mechanism of Gadobenic Acid Disodium Salt

Executive Summary

Gadobenic acid (administered as gadobenate dimeglumine, Gd-BOPTA) is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI). It possesses a dual-functionality, acting as a conventional extracellular agent for dynamic-phase imaging while also exhibiting specific, albeit limited, uptake into hepatocytes for delayed-phase liver imaging. Approximately 3-5% of the administered dose is taken up by hepatocytes and subsequently excreted into the bile.[1][2] This hepatobiliary pathway, though minor compared to its predominant renal clearance (95-97%), is of significant clinical value, enabling the differentiation of hepatocellular from non-hepatocellular lesions.[2][3] The mechanism governing this excretion is a sophisticated, multi-step process orchestrated by specific transport proteins on the hepatocyte membrane. This guide elucidates the core molecular mechanisms, details the experimental methodologies used to validate these pathways, and provides insights into the clinical implications for drug development professionals and researchers.

Introduction

The diagnostic efficacy of liver MRI is significantly enhanced by the use of contrast agents that can probe the physiological status of hepatocytes. Gadobenate dimeglumine (Gd-BOPTA) serves as a key tool in this domain. Unlike purely extracellular agents, a small fraction of Gd-BOPTA is actively transported into functional hepatocytes, leading to T1 shortening and a marked enhancement of normal liver parenchyma in delayed imaging phases (typically 45-120 minutes post-injection).[1][2][4] This specific uptake allows for improved characterization of liver lesions. Tissues containing functional hepatocytes and biliary canaliculi, such as focal nodular hyperplasia (FNH), will retain the agent, while lesions lacking these components, like metastases or most hepatocellular adenomas, will appear hypointense relative to the enhanced liver parenchyma.[3] Understanding the precise transport mechanism is critical for optimizing imaging protocols, interpreting results in patients with liver dysfunction, and developing next-generation hepatobiliary agents.

The Hepatobiliary Excretion Pathway: A Multi-Step Process

The journey of gadobenic acid from the sinusoidal blood into the bile is a vectorial transport process mediated by a series of uptake and efflux proteins located on the basolateral (sinusoidal) and apical (canalicular) membranes of the hepatocyte.

Step 1: Sinusoidal Uptake into Hepatocytes via OATPs

The initial and critical step for hepatobiliary excretion is the uptake of gadobenic acid from the bloodstream into the hepatocyte. This process is primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 (gene SLCO1B1) and OATP1B3 (gene SLCO1B3).[5][6][7] These transporters are expressed on the basolateral membrane of hepatocytes and are responsible for the sodium-independent uptake of a wide range of endogenous compounds (like bilirubin and bile acids) and xenobiotics.[8][9]

While direct studies on gadobenic acid are less numerous than for its counterpart, gadoxetic acid, the transport pathways are believed to be analogous.[1] Studies on gadoxetic acid have definitively shown it is a substrate for OATP1B1 and OATP1B3.[10][11][12][13] Research in rat models demonstrates that the transport of gadobenate ion occurs mainly through the same systems responsible for bromosulfophthalein (BSP) and bilirubin transport, which are well-known substrates of OATPs.[4] Pre-treatment of rats with BSP, a competitive inhibitor of OATP uptake, reduces the biliary excretion of gadobenate to less than 1%, confirming the involvement of this pathway.[4]

Step 2: Canalicular Efflux into Bile via MRP2

Following uptake into the hepatocyte cytoplasm, gadobenic acid is transported across the cell to the apical (canalicular) membrane for excretion into the bile. This efflux is an active, ATP-dependent process mediated by the Multidrug Resistance-Associated Protein 2 (MRP2, gene ABCC2).[14][15][16] MRP2 is a key transporter located exclusively on the canalicular membrane of hepatocytes, responsible for the biliary excretion of numerous organic anions, particularly glucuronide and glutathione conjugates.[15][17][18]

The definitive role of MRP2 in gadobenate transport was demonstrated in studies using transport-deficient rat models. In rats lacking a functional Mrp2 protein, the biliary excretion of gadobenate is virtually abolished, causing the agent to be trapped within the hepatocytes.[14] This provides unequivocal evidence that MRP2 is the primary, if not sole, transporter responsible for pumping gadobenic acid into the bile canaliculus.

Step 3: Alternative Basolateral Efflux via MRP3

Under normal physiological conditions, the vectorial transport of gadobenic acid is directed towards the bile. However, in situations where canalicular efflux via MRP2 is impaired (e.g., cholestatic liver injury, genetic MRP2 deficiency, or competitive inhibition), an alternative safety pathway is engaged.[9] The Multidrug Resistance-Associated Protein 3 (MRP3, gene ABCC3) is an efflux transporter located on the basolateral membrane of the hepatocyte.[19] Its primary role is to transport substrates back into the sinusoidal blood.[9][18] When canalicular transport is compromised, MRP3 expression is often upregulated, providing a compensatory mechanism to prevent the intracellular accumulation of potentially toxic substrates by returning them to the systemic circulation for subsequent renal elimination.[9]

Visualization of the Hepatobiliary Transport Pathway

The following diagram illustrates the sequential transport of gadobenic acid across the hepatocyte from blood to bile.

G cluster_0 Sinusoidal Blood cluster_1 Hepatocyte cluster_2 Bile Canaliculus Gadobenate_Blood Gadobenic Acid OATP OATP1B1 OATP1B3 Gadobenate_Blood->OATP Uptake Basolateral_Membrane Basolateral Membrane Apical_Membrane Apical (Canalicular) Membrane Gadobenate_Hepatocyte Gadobenic Acid OATP->Gadobenate_Hepatocyte MRP3 MRP3 MRP3->Gadobenate_Blood MRP2 MRP2 Gadobenate_Bile Gadobenic Acid MRP2->Gadobenate_Bile Gadobenate_Hepatocyte->MRP3 Basolateral Efflux (Alternative Pathway) Gadobenate_Hepatocyte->MRP2 Biliary Efflux (Primary Pathway) G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Isolate & Plate Primary Hepatocytes p2 Collagen Overlay (Day 2) p1->p2 p3 Culture for 3-5 Days (Allow Canaliculi Formation) p2->p3 e1 Incubate with Gadobenic Acid (37°C) p3->e1 e2a Group A: Lyse Directly (Measures Cell + Bile) e1->e2a e2b Group B: Ca2+-Free Wash, Then Lyse (Measures Cell Only) e1->e2b a1 Quantify Gadobenate (e.g., LC-MS/MS) e2a->a1 e2b->a1 a2 Calculate Amount in Bile (A - B) a1->a2 a3 Calculate Biliary Excretion Index (BEI) a2->a3

Caption: Experimental workflow for a B-CLEAR® (SCH) assay.

Conclusion

The hepatobiliary excretion of gadobenic acid disodium salt is a complex, transporter-mediated process that, while quantitatively minor, is qualitatively critical for its function as a liver-specific MRI contrast agent. The sequential action of OATP transporters for sinusoidal uptake and MRP2 for canalicular efflux defines its pathway from blood to bile. Understanding this mechanism, validated through rigorous in vitro and in vivo experimental models, is essential for drug development professionals and researchers. It provides the causal framework for interpreting clinical imaging data, especially in patients with compromised liver function, and lays the scientific groundwork for the rational design of future diagnostic and therapeutic agents targeting the liver.

References

  • Use of Magnetic Resonance Imaging Contrast Agents in the Liver and Biliary Tract. (2017). Radiology Key. [Link]

  • Gadobenate dimeglumine in liver imaging- What it is worth? (n.d.). EPOS™. [Link]

  • Furlan, A., et al. (2011). Hepatobiliary MR Imaging with Gadolinium Based Contrast Agents. Hepatobiliary Surgery and Nutrition. [Link]

  • Lee, J. M. (2013). The MR imaging diagnosis of liver diseases using gadoxetic acid: Emphasis on hepatobiliary phase. Clinical and Molecular Hepatology. [Link]

  • Spinazzi, A., et al. (1995). Hepatic transport of the magnetic resonance imaging contrast agent gadobenate dimeglumine in the rat. ResearchGate. [Link]

  • Sodagari, F., et al. (2010). MR contrast agents: Applications in hepatobiliary imaging. Applied Radiology. [Link]

  • Bollow, M., et al. (2011). Optimized High-Resolution Contrast-Enhanced Hepatobiliary Imaging at 3 Tesla: A Cross-Over Comparison of Gadobenate Dimeglumine and Gadoxetic Acid. Journal of Magnetic Resonance Imaging. [Link]

  • Kuehn, J. P., et al. (2012). Visualization of hepatic uptake transporter function in healthy subjects by using gadoxetic acid-enhanced MR imaging. Radiology. [Link]

  • Götze, O., et al. (2010). Hepatic Uptake of the Magnetic Resonance Imaging Contrast Agent Gd-EOB-DTPA: Role of Human Organic Anion Transporters. ResearchGate. [Link]

  • Ghibellini, G., et al. (2014). Quantification of Drug Transport Function across the Multiple Resistance-Associated Protein 2 (Mrp2) in Rat Livers. PMC. [Link]

  • Kuehn, J. P., et al. (2012). Visualization of hepatic Uptake Transporter Function in healthy subjects by Using gadoxetic acid–enhanced Mr imaging. RSNA. [Link]

  • Lee, J. M., et al. (2009). Gadoxetic Acid (Gd-EOB-DTPA)-Enhanced MRI versus Gadobenate Dimeglumine (Gd-BOPTA)-Enhanced MRI for Preoperatively Detecting Hepatocellular Carcinoma: an Initial Experience. Korean Journal of Radiology. [Link]

  • Ishikawa, T., et al. (2002). Multidrug resistance-associated protein2 (MRP2) plays an important role in the biliary excretion of glutathione conjugates of 4-hydroxynonenal. Free Radical Biology and Medicine. [Link]

  • Acar, D., & Acar, T. (2020). Comparison of gadoxetic acid and gadobenate dimeglumine, liver-specific contrast agents used in. Bibliomed. [Link]

  • Götze, O., et al. (2010). Hepatic uptake of the magnetic resonance imaging contrast agent Gd-EOB-DTPA: role of human organic anion transporters. Drug Metabolism and Disposition. [Link]

  • MRP2 - Transporters. (n.d.). Solvo Biotechnology. [Link]

  • Anna, S. K., et al. (2004). Modulation of multidrug resistance-associated protein 2 (Mrp2) and Mrp3 expression and function with small interfering RNA in sandwich-cultured rat hepatocytes. Drug Metabolism and Disposition. [Link]

  • Li, R., et al. (2021). OATP1B3 Expression in Hepatocellular Carcinoma Correlates with Intralesional Gd-EOB-DTPA Uptake and Signal Intensity on Gd-EOB-DTPA-Enhanced MRI. Cancer Management and Research. [Link]

  • Pumo, V., et al. (2016). Magnetic resonance imaging of the cirrhotic liver in the era of gadoxetic acid. World Journal of Radiology. [Link]

  • Bakos, E., et al. (2003). Differential modulation of the human liver conjugate transporters MRP2 and MRP3 by bile acids and organic anions. The Journal of Biological Chemistry. [Link]

  • Lee, J.M. (2013). The MR imaging diagnosis of liver diseases using gadoxetic acid: Emphasis on hepatobiliary phase. PMC. [Link]

  • Sugie, M., et al. (2004). Possible Involvement of the Drug Transporters P Glycoprotein and Multidrug Resistance-Associated Protein Mrp2 in Disposition of. Antimicrobial Agents and Chemotherapy. [Link]

  • Wang, C., et al. (2023). Optimization of hepatobiliary phase imaging in gadoxetic acid-enhanced magnetic resonance imaging: a narrative review. Quantitative Imaging in Medicine and Surgery. [Link]

  • Applications of Hepatobiliary MR Contrast Agents. (2016). Radiology Key. [Link]

  • Dos Santos, J. L., et al. (2011). Hepatobiliary contrast agents: differential diagnosis of focal hepatic lesions, pitfalls and other indications. Radiologia Brasileira. [Link]

  • Hagenbuch, B., & Stieger, B. (2013). Organic Anion Transporting Polypeptides. PMC. [Link]

  • Keppler, D. (2014). The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia. Drug Metabolism and Disposition. [Link]

  • Roles of organic anion transporting polypeptides in hepatocellular carcinoma. (2022). Frontiers in Pharmacology. [Link]

  • Montanari, F., et al. (2022). Identifying Novel Inhibitors for Hepatic Organic Anion Transporting Polypeptides by Machine Learning-Based Virtual Screening. Journal of Chemical Information and Modeling. [Link]

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Sources

Exploratory

The Macromolecular Interface: Gadobenic Acid Disodium Salt (Gd-BOPTA) Interaction with Human Serum Albumin

Executive Summary Gadobenic acid disodium salt, commercially known as gadobenate dimeglumine (MultiHance), represents a unique class of gadolinium-based contrast agents (GBCAs). Unlike standard extracellular fluid (ECF)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gadobenic acid disodium salt, commercially known as gadobenate dimeglumine (MultiHance), represents a unique class of gadolinium-based contrast agents (GBCAs). Unlike standard extracellular fluid (ECF) agents, Gd-BOPTA possesses a lipophilic benzyloxymethyl group substituted on its diethylenetriaminepentaacetic acid (DTPA) backbone. This structural modification facilitates a weak, transient, and non-covalent interaction with Human Serum Albumin (HSA) in the blood plasma[1].

For drug development professionals and MRI scientists, understanding this interaction is critical. The reversible binding to HSA bridges the pharmacokinetic gap between purely extracellular agents and dedicated blood-pool agents. It significantly increases the rotational correlation time ( τR​ ) of the gadolinium complex, leading to a profound amplification of longitudinal relaxivity ( r1​ ) via Paramagnetic Relaxation Enhancement (PRE)[2][3]. This whitepaper deconstructs the thermodynamics, quantitative metrics, and self-validating experimental protocols required to characterize the Gd-BOPTA/HSA interface.

Mechanistic Grounding: Thermodynamics and Structural Biology

The Structural Basis of Binding

HSA is an abundant 67 kDa transport protein characterized by multiple hydrophobic binding pockets. Virtual docking and crystallographic studies indicate that the aromatic tail of Gd-BOPTA primarily targets Sudlow Site II, alongside approximately ten smaller hydrophobic pockets on the HSA surface[1][3]. Because the interaction relies on hydrophobic and van der Waals forces rather than covalent bonds, the binding is highly dynamic and reversible.

Paramagnetic Relaxation Enhancement (PRE)

The efficacy of a GBCA is governed by the Solomon-Bloembergen-Morgan (SBM) theory. In aqueous solutions, the rapid tumbling (short τR​ ) of small-molecule GBCAs limits their r1​ relaxivity. When Gd-BOPTA binds to the massive HSA macromolecule, its tumbling rate slows dramatically. This extended τR​ better matches the Larmor frequency of protons at clinical magnetic field strengths (e.g., 0.5T to 1.5T), resulting in an r1​ increase of over 100% compared to its free state in water[2][3].

Pharmacokinetic Implications

Because the binding affinity ( Ka​ ) is relatively weak, only a fraction of the injected dose (approximately 4% to 10%) is bound to HSA at any given time in the physiological plasma environment[4]. This weak affinity is a deliberate design choice: it provides enough relaxivity enhancement for early-phase high-resolution MR angiography, but remains loose enough to allow rapid diffusion into the extracellular space and subsequent clearance via renal filtration and hepatobiliary excretion[5].

Biodistribution IV IV Injection of Gd-BOPTA Blood Blood Plasma (Weak HSA Binding ~10%) IV->Blood HighR1 Increased r1 Relaxivity (Vascular Imaging Window) Blood->HighR1 Reversible Binding ECF Extracellular Fluid (Free Gd-BOPTA) Blood->ECF Diffusion Liver Hepatocytes (OATP) (3-5% Excretion) Blood->Liver Delayed Phase Kidney Renal Filtration (95-97% Excretion) Blood->Kidney Rapid Clearance

Pharmacokinetic distribution and elimination pathways of Gd-BOPTA in vivo.

Quantitative Data Summary

The table below synthesizes the thermodynamic and relaxometric properties of Gd-BOPTA interacting with HSA across different field strengths and conditions.

ParameterValue / RangeExperimental ConditionSignificance
r1​ Relaxivity (Water) ~4.3 - 5.3 mM⁻¹s⁻¹1.5T (64 MHz), 37°CBaseline relaxivity of the unbound complex[2][6].
r1​ Relaxivity (Plasma/HSA) ~9.2 - 9.7 mM⁻¹s⁻¹1.5T (64 MHz), 37°C~100% enhancement due to τR​ restriction upon binding[2][3].
Binding Affinity ( Ka​ ) 113 - 316 M⁻¹pH 7.4, 37°CWeak affinity ensures the agent is not permanently trapped in the vasculature[2][6].
Binding Fraction 4.3% - 10%Physiological HSA (4.5 g/dL)Sufficient to boost global signal intensity without altering ECF behavior[1][6].
Primary Binding Site Sudlow Site IIHSA Hydrophobic PocketsMediated by the benzyloxymethyl lipophilic moiety[2][3].

Experimental Methodologies: Self-Validating Protocols

To rigorously characterize the Gd-BOPTA/HSA interaction, researchers must employ orthogonal techniques. Because the binding is highly dynamic, standard separation techniques (like size-exclusion chromatography) will disrupt the equilibrium. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: NMR Relaxometry for Binding Affinity (PRE Method)

Causality: By keeping the GBCA concentration constant and titrating HSA, the observed longitudinal relaxation rate ( R1​=1/T1​ ) increases as the equilibrium shifts toward the bound state. Fitting this curve to a 1:1 binding isotherm isolates the thermodynamic association constant ( Ka​ ) and the relaxivity of the fully bound complex ( r1bound​ ).

Step-by-Step Workflow:

  • Matrix Preparation: Prepare a 0.5 mM stock solution of Gd-BOPTA in 1× PBS (pH 7.4). Causality: PBS mimics physiological ionic strength, preventing artificial electrostatic interactions that could skew binding affinity.

  • HSA Titration Series: Prepare a series of samples with HSA concentrations ranging from 0 to 7 g/dL, maintaining the Gd-BOPTA concentration at 0.5 mM. Causality: This range fully encompasses the physiological human plasma concentration (3.5–5.5 g/dL) to capture the critical inflection points of the binding isotherm[3].

  • Equilibration: Incubate all samples at 37°C for 30 minutes. Causality: Binding thermodynamics ( ΔG , Ka​ ) are highly temperature-dependent; 37°C ensures in vivo relevance.

  • Data Acquisition: Measure the T1​ relaxation times using an inversion-recovery sequence on a benchtop NMR relaxometer (e.g., 1.5T / 64 MHz).

  • Self-Validation (Control): Run a parallel titration using a non-protein-binding macrocyclic agent (e.g., Gd-DOTA). Causality: If the T1​ of the control decreases, the change is an artifact of bulk solution viscosity rather than true PRE, invalidating the assay[6].

  • Mathematical Fitting: Plot 1/T1​ versus [HSA] and apply non-linear regression to extract Ka​ .

PRE_Workflow A Prepare Gd-BOPTA (Constant Conc. 0.5 mM) C Incubate at 37°C (Physiological Temp) A->C B Titrate HSA (0 to 7 g/dL) B->C D Measure T1 Relaxation (NMR Relaxometer) C->D Equilibrate E Calculate r1 & Ka (Non-linear Regression) D->E 1/T1 vs [HSA]

Workflow for determining Gd-BOPTA binding affinity via Paramagnetic Relaxation Enhancement.

Protocol 2: Equilibrium Dialysis for Free/Bound Fraction

Causality: Relying solely on PRE can introduce mathematical artifacts if the SBM theoretical assumptions regarding τR​ are flawed. Equilibrium dialysis physically separates the free and bound fractions, providing orthogonal validation of the PRE-derived Ka​ .

Step-by-Step Workflow:

  • Membrane Hydration: Prepare a semi-permeable dialysis membrane with a 10 kDa Molecular Weight Cut-Off (MWCO). Causality: The 10 kDa MWCO strictly retains the 67 kDa HSA-GBCA complex while allowing the ~1.05 kDa free Gd-BOPTA to diffuse freely.

  • Loading: Load the donor chamber with 4.5 g/dL HSA and 0.5 mM Gd-BOPTA in PBS. Fill the receiver chamber with pure PBS.

  • Equilibration: Seal the chambers and incubate at 37°C under gentle agitation for 24 to 48 hours. Causality: Diffusion across the membrane is the rate-limiting step; premature sampling will underestimate the free fraction[5][7].

  • Quantification: Extract aliquots from both chambers and digest them in concentrated nitric acid. Quantify total elemental Gadolinium using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Self-Validation (Integrity Check): Perform a Bradford or BCA protein assay on the fluid from the receiver chamber. Causality: Any detectable protein in the receiver chamber indicates a membrane rupture, which immediately invalidates the free-fraction calculation.

Conclusion and Drug Development Implications

The interaction between gadobenic acid disodium salt and human serum albumin is a masterclass in rational contrast agent design. By engineering a molecule with a weak Ka​ (~316 M⁻¹), developers successfully harnessed the PRE effect to double the relaxivity ( r1​ ) without sacrificing the rapid systemic clearance required for patient safety[2][5].

For modern drug development, this mechanism provides a blueprint for creating highly efficient, low-dose diagnostic agents. As the industry shifts toward mitigating the risks of gadolinium retention, leveraging transient macromolecular interactions remains one of the most viable strategies to maintain high diagnostic efficacy at drastically reduced clinical doses.

References

  • A macrocyclic gadolinium contrast agent bearing an assembly-dissociable feature with albumin for enhanced magnetic resonance imaging and in vivo profiles RSC Publishing[Link]

  • Contrast Agents in Radiology Radiology Key [Link]

  • Relaxivity of Gadopentetate Dimeglumine (Magnevist), Gadobutrol (Gadovist), and Gadobenate Dimeglumine (MultiHance) in Human Blood Plasma at 0.2, 1.5, and 3 Tesla ResearchGate[Link]

  • Influence of human serum albumin on longitudinal and transverse relaxation rates (r1 and r2) of magnetic resonance contrast agents PubMed (NIH)[Link]

  • Highly Inert Gd-DOTA-Based Contrast Agents with a Lipophilic Side Chain for Hepatobiliary and Vascular Magnetic Resonance Imaging ACS Publications[Link]

  • How to Compare the Efficiency of Albumin-Bound and Nonalbumin-Bound Contrast Agents In Vivo UBC / Investigative Radiology[Link]

  • Pharmacokinetics and tissue distribution in animals of gadobenate ion, the magnetic resonance imaging contrast enhancing component of gadobenate dimeglumine 0.5 M solution for injection (MultiHance) PubMed (NIH)[Link]

Sources

Foundational

A Technical Guide to the Early-Stage Discovery of Gadobenic Acid Disodium Salt Derivatives

Introduction: The Rationale for Innovating Beyond Gadobenic Acid Gadobenic acid, administered as the salt gadobenate dimeglumine (MultiHance®), is a highly effective gadolinium-based contrast agent (GBCA) for magnetic re...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Innovating Beyond Gadobenic Acid

Gadobenic acid, administered as the salt gadobenate dimeglumine (MultiHance®), is a highly effective gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI).[1][2] Its utility is rooted in the paramagnetic properties of the gadolinium (Gd³⁺) ion, which, when chelated by a ligand, dramatically shortens the T1 relaxation time of adjacent water protons, thereby enhancing image contrast in MRI scans.[1][2][3] Free, unchelated Gd³⁺ is toxic, making the stability of the ligand-metal complex a critical design parameter for safety.[1][2][4]

Gadobenic acid, formed with the ligand BOPTA (benzyloxypropionictetra-acetate), possesses unique characteristics.[2][5] Unlike many other GBCAs, it exhibits partial hepatobiliary excretion, making it particularly valuable for liver imaging.[1][6][7] Furthermore, its weak, transient interaction with serum albumin increases its rotational correlation time, leading to higher relaxivity and stronger signal enhancement compared to agents that do not share this property.[6]

Despite its success, the field of contrast agent development continually seeks improvement. The drive to create derivatives of gadobenic acid stems from several key objectives:

  • Enhanced Efficacy: To develop agents with higher relaxivity, allowing for comparable or superior image enhancement at lower doses of gadolinium. This directly addresses safety concerns related to gadolinium deposition.[8]

  • Improved Safety Profile: To design chelates with even greater thermodynamic and kinetic stability, minimizing the potential for in-vivo release of toxic Gd³⁺ ions.[2][9]

  • Targeted Imaging: To functionalize the gadobenic acid scaffold with specific moieties that can target particular biomarkers or cell types, paving the way for molecular imaging applications.[10][11]

This guide provides a comprehensive technical overview of the workflow, methodologies, and scientific principles underpinning the early-stage discovery of novel gadobenic acid derivatives, from conceptual design to preclinical validation.

Chapter 1: The Chemistry of Innovation: Derivative Design and Synthesis

The journey begins at the molecular level. The design of new derivatives is a hypothesis-driven process aimed at modulating the physicochemical properties that govern relaxivity, stability, and biocompatibility.

Lead Optimization Strategies

The structure of gadobenic acid offers several sites for chemical modification. Rational design focuses on understanding how structural changes will influence key parameters, largely explained by the Solomon-Bloembergen-Morgan (SBM) theory.[12] Key factors to optimize include the number of inner-sphere water molecules (q), the rotational correlation time (τR), and the water residence lifetime (τm).[10]

Diagram: Rational Design of Gadobenic Acid Derivatives

G cluster_0 Gadobenic Acid Scaffold cluster_1 Modification Strategies cluster_2 Targeted Outcomes Scaffold Gd³⁺ Chelate (BOPTA) Benzyloxy Group Mod_Chelate Chelate Backbone (Alter τm, Stability) Scaffold->Mod_Chelate Modify Mod_BZ Benzyloxy Group (Targeting, τR) Scaffold:bz->Mod_BZ Modify Mod_Add Add Targeting Moiety (e.g., Peptides, Antibodies) Scaffold->Mod_Add Functionalize Outcome_R ↑ Relaxivity (r1) Mod_Chelate->Outcome_R Outcome_S ↑ Stability / Safety Mod_Chelate->Outcome_S Mod_BZ->Outcome_R Outcome_T ↑ Tissue Specificity Mod_BZ->Outcome_T Mod_Add->Outcome_T

Caption: Potential modification sites on the gadobenic acid scaffold and their target outcomes.

Synthetic Pathways and Purification

The synthesis of gadobenic acid derivatives typically involves multi-step organic chemistry. A generalized workflow includes the synthesis of the functionalized BOPTA ligand, followed by chelation with a gadolinium salt (e.g., Gd₂O₃ or GdCl₃).

Experimental Protocol: Generalized Synthesis and Purification

  • Ligand Synthesis:

    • Begin with a suitable precursor to the diethylenetriaminepentaacetic acid (DTPA) backbone.[5]

    • Introduce the desired modifications through standard organic reactions (e.g., amidation, esterification, click chemistry). For example, replacing the benzyloxy group with a different functional moiety.

    • Protect reactive functional groups as necessary throughout the synthesis.

    • Deprotect the final ligand and purify using column chromatography or recrystallization.

  • Chelation:

    • Dissolve the purified ligand in ultrapure water.

    • Adjust the pH to ~6.0-7.0 with a suitable base (e.g., NaOH).

    • Add a stoichiometric amount of gadolinium(III) oxide (Gd₂O₃) or a similar gadolinium salt.

    • Heat the reaction mixture (e.g., 80-90°C) for several hours with stirring to facilitate complexation. Monitor the reaction for the disappearance of solid Gd₂O₃.

  • Purification of the Gd-Complex:

    • Cool the reaction mixture to room temperature.

    • Perform a preliminary check for free Gd³⁺ using an indicator dye like xylenol orange. A color change indicates the presence of unchelated gadolinium, suggesting the need for additional ligand or further reaction time.

    • Filter the solution to remove any unreacted starting material.

    • Purify the final gadolinium complex using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

    • Collect the desired fractions, combine, and lyophilize to obtain the final product as a white powder.

  • Final Salt Form:

    • To obtain the disodium salt, the purified complex is dissolved in water and the pH is carefully adjusted with sodium hydroxide before final lyophilization.

Physicochemical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of each new derivative.

TechniquePurposeExpected Outcome
High-Resolution Mass Spectrometry (HRMS) Confirms the exact mass and isotopic pattern of the new complex.Observed mass matches the calculated theoretical mass within a narrow error margin (e.g., < 5 ppm).
Nuclear Magnetic Resonance (NMR) Confirms the chemical structure of the organic ligand.The spectrum shows the expected peaks and couplings for the synthesized ligand. La³⁺ can be used as a diamagnetic substitute for Gd³⁺ for NMR studies of the complex.[5]
Analytical HPLC Determines the purity of the final compound.A single sharp peak indicates high purity (typically >95%).
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Quantifies the gadolinium content in the final product.The measured Gd³⁺ concentration matches the theoretical value for the purified complex.

Chapter 2: In Vitro Evaluation: Screening for Success

Once synthesized and characterized, the new derivatives undergo a battery of in vitro tests to assess their fundamental properties as potential contrast agents.

Diagram: Early-Stage Discovery Workflow

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Preclinical Evaluation cluster_3 Outcome Design Rational Design Synth Synthesis & Purification Design->Synth Char Physicochemical Characterization Synth->Char Relax Relaxivity (r1) Measurement Char->Relax Stab Stability & Inertness Assay Relax->Stab Cyto Cytotoxicity Screening Stab->Cyto PK Pharmacokinetics (Animal) Cyto->PK MRI In Vivo CE-MRI PK->MRI Tox Preliminary Toxicology MRI->Tox Lead Lead Candidate Selection Tox->Lead

Caption: A streamlined workflow for the early-stage discovery of new MRI contrast agents.

Relaxivity Measurement (r₁)

Longitudinal relaxivity (r₁) is the primary measure of a T1 contrast agent's efficacy. It quantifies the ability of the agent to increase the relaxation rate of water protons per unit concentration (mM⁻¹s⁻¹).

Experimental Protocol: r₁ Relaxivity Measurement

  • Sample Preparation:

    • Prepare a concentrated stock solution of the gadolinium derivative in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Create a series of dilutions from the stock solution to cover a range of concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM).

    • Prepare a "blank" sample containing only the buffer.

  • T₁ Measurement:

    • Use a benchtop relaxometer or a clinical/preclinical MRI scanner.

    • Measure the longitudinal relaxation time (T₁) of each sample at a specific magnetic field strength (e.g., 1.5 T or 3 T) and a controlled temperature (e.g., 37°C).[8] An inversion recovery pulse sequence is typically used.

  • Data Analysis:

    • Convert each T₁ measurement (in ms) to a relaxation rate (R₁ = 1/T₁, in s⁻¹).

    • Plot the relaxation rate (R₁) on the y-axis against the gadolinium concentration (in mM) on the x-axis.

    • Perform a linear regression on the data points. The slope of the resulting line is the r₁ relaxivity.

Kinetic Inertness and Thermodynamic Stability

The safety of a GBCA is paramount and is largely determined by the stability of the chelate. High stability prevents the release of toxic free Gd³⁺.[4]

  • Thermodynamic Stability (log K_therm): Refers to the equilibrium constant for the formation of the Gd-ligand complex. While important, it does not always predict in vivo behavior.

  • Kinetic Inertness: Describes the rate at which the Gd³⁺ ion dissociates from the ligand. This is often a more clinically relevant measure of stability, as it reflects the complex's resistance to dissociation in the body.

Experimental Protocol: Transmetallation Assay (Kinetic Inertness)

This assay challenges the gadolinium complex with a competing metal ion (e.g., Zn²⁺) that is present physiologically.

  • Reaction Setup:

    • Incubate the gadolinium derivative at a known concentration in a buffer (e.g., HEPES, pH 7.4) containing a significant excess of a competing metal salt (e.g., ZnCl₂).

  • Time-Course Monitoring:

    • At various time points (e.g., 1, 6, 24, 48 hours), take an aliquot of the reaction mixture.

  • Quantification:

    • Analyze the aliquots using a method that can differentiate the intact gadolinium complex from the dissociated components or the newly formed zinc complex. Reverse-phase HPLC with UV or MS detection is a common method.

  • Data Analysis:

    • Calculate the percentage of the intact gadolinium complex remaining at each time point.

    • The rate of dissociation can be determined and compared between different derivatives. A slower rate indicates higher kinetic inertness.

Chapter 3: In Vivo Assessment: The Preclinical Proving Ground

Promising candidates from in vitro screening are advanced to animal models to evaluate their behavior in a complex biological system.

Pharmacokinetic (PK) Profiling

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the new agent. For gadobenic acid derivatives, key questions involve their distribution in extracellular fluids and any potential for hepatobiliary clearance.[1][7]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use healthy male Sprague-Dawley rats (n=3-5 per time point).

  • Administration: Administer a single intravenous (IV) bolus dose of the derivative via a tail vein catheter.

  • Sample Collection: Collect blood samples at multiple time points post-injection (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).

  • Analysis:

    • Process blood samples to isolate plasma.

    • Determine the gadolinium concentration in each plasma sample using ICP-MS.

  • Modeling:

    • Plot the plasma concentration of gadolinium versus time.

    • Use pharmacokinetic modeling software (e.g., NONMEM, WinNonlin) to calculate key parameters such as half-life (t₁/₂), volume of distribution (Vd), and clearance (CL).

Contrast-Enhanced MRI (CE-MRI) in Disease Models

The ultimate test of efficacy is the ability of the derivative to enhance contrast in a relevant pathological model.

Experimental Protocol: CE-MRI in a Tumor Model

  • Model: Use immunodeficient mice bearing human tumor xenografts (e.g., U87 glioblastoma).

  • Baseline Imaging: Acquire pre-contrast T1-weighted MR images of the tumor region.

  • Agent Administration: Administer the gadolinium derivative intravenously at a clinically relevant dose (e.g., 0.1 mmol/kg).

  • Dynamic Imaging: Acquire a series of T1-weighted images at multiple time points immediately following injection (dynamic contrast-enhanced, DCE-MRI) to observe the wash-in and wash-out kinetics.

  • Post-Contrast Imaging: Acquire high-resolution T1-weighted images after the dynamic phase to assess peak enhancement.

  • Image Analysis:

    • Quantitatively measure the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) in the tumor versus surrounding healthy tissue.

    • Compare the enhancement patterns and intensity with a benchmark agent like gadobenic acid.

Chapter 4: Data Synthesis and Candidate Selection

The early-stage discovery process generates a large amount of data. The final step is to integrate these findings to select the most promising lead candidate for further, more rigorous preclinical and clinical development.

The Target Product Profile (TPP)

A TPP is established at the outset of the project, defining the ideal characteristics of the new drug. Data from each experiment is compared against this profile.

Table: Hypothetical Data for Derivative Screening

Compound IDr₁ Relaxivity (mM⁻¹s⁻¹) @ 1.5T, 37°CKinetic Inertness (t₁/₂ dissociation, hours)Cytotoxicity (IC₅₀, µM)In Vivo Tumor CNR (vs. Muscle)
Gadobenic Acid (Benchmark) 9.7> 100> 10008.5
Derivative A-101 15.2> 100> 100012.1
Derivative A-102 11.585> 10009.3
Derivative B-201 9.9> 1007508.8
Multi-Parameter Decision Making

Based on the hypothetical data above, Derivative A-101 would emerge as the strongest lead candidate. It shows a significant (>50%) improvement in relaxivity, which translates to superior contrast enhancement in the animal model, while maintaining the excellent stability and safety profile of the parent compound. This profile suggests it could achieve better imaging results at a potentially lower dose, directly aligning with the core goals of the discovery program.

Conclusion

The early-stage discovery of gadobenic acid disodium salt derivatives is a multidisciplinary endeavor that fuses rational chemical design with rigorous biological evaluation. By systematically optimizing the core scaffold, it is possible to develop next-generation MRI contrast agents with higher efficacy, improved safety, and novel functionalities. The structured, data-driven workflow described here provides a robust framework for identifying and validating promising lead candidates, paving the way for their translation into powerful new tools for diagnostic imaging.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gadobenate Dimeglumine? Retrieved from [Link]

  • de Haën, C., et al. (2000). Gadobenate dimeglumine 0.5 M solution for injection (MultiHance) as contrast agent for magnetic resonance imaging of the liver: mechanistic studies in animals. Journal of Computer Assisted Tomography. Retrieved from [Link]

  • Anas, M., et al. (2021). Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications. Molecules. Retrieved from [Link]

  • Aime, S., et al. (2014). High relaxivity MRI contrast agents part 2: Optimization of inner- and second-sphere relaxivity. Magnetic Resonance in Medicine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). HIGHLIGHTS OF PRESCRIBING INFORMATION: MULTIHANCE. Retrieved from [Link]

  • R Discovery. (n.d.). What are the molecular and cellular mechanisms of action of GADOBENATE DIMEGLUMINE in MULTIHANCE MULTIPACK therapy? Retrieved from [Link]

  • Biomedicus. (2025, October 6). The Side Effects of MultiHance (GADOBENATE DIMEGLUMINE). Retrieved from [Link]

  • EMJ. (2024, September 12). The Application, Safety, and Recent Developments of Commonly Used Gadolinium-Based Contrast Agents in MRI: A Scoping Review. Retrieved from [Link]

  • Tóth, É., et al. (2009). Strategies for Increasing the Sensitivity of Gadolinium Based MRI Contrast Agents. Chemical Society Reviews. Retrieved from [Link]

  • Zhou, Z., & Lu, Z. R. (2013). The evolution of gadolinium based contrast agents: from single-modality to multi-modality. Dalton Transactions. Retrieved from [Link]

  • Aime, S., et al. (2006). Next Generation, High Relaxivity Gadolinium MRI Agents. Accounts of Chemical Research. Retrieved from [Link]

  • Joshi, P. A., et al. (2017). Enhancing T1 magnetic resonance imaging contrast with internalized gadolinium(III) in a multilayer nanoparticle. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Prince, M. R. (2023). A New Generation of Gadolinium-based MRI Contrast Agents: Higher Relaxivity, Lower Dose. Radiology. Retrieved from [Link]

  • de Haën, C. (2001). Conception of the first magnetic resonance imaging contrast agents: a brief history. Topics in Magnetic Resonance Imaging. Retrieved from [Link]

  • Wagner, B., et al. (2020). Gadolinium-Based Contrast Agent Use, Their Safety, and Practice Evolution. Kidney360. Retrieved from [Link]

  • Uggeri, F., et al. (1995). Novel Contrast Agents for Magnetic Resonance Imaging. Synthesis and Characterization of the Ligand BOPTA and Its Ln(III) Complexes (Ln = Gd, La, Lu). Inorganic Chemistry. Retrieved from [Link]

  • Bar-Shir, A., et al. (2016). Synthesis and Characterization of a Novel Gadolinium-Based Contrast Agent for Magnetic Resonance Imaging of Myelination. Journal of Medicinal Chemistry. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: In Vivo MRI Protocols Utilizing Gadobenic Acid Disodium Salt (Gd-BOPTA)

Mechanistic Rationale: The Dual-Pathway Advantage Gadobenic acid disodium salt, commercially known as gadobenate dimeglumine (Gd-BOPTA), is a highly versatile gadolinium-based contrast agent (GBCA) utilized extensively i...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Dual-Pathway Advantage

Gadobenic acid disodium salt, commercially known as gadobenate dimeglumine (Gd-BOPTA), is a highly versatile gadolinium-based contrast agent (GBCA) utilized extensively in preclinical and clinical magnetic resonance imaging (MRI). Unlike standard extracellular agents, Gd-BOPTA possesses two distinct pharmacokinetic properties that make it an invaluable tool for drug development professionals and imaging scientists: transient protein binding and dual-pathway excretion .

Upon intravenous injection, the lipophilic benzyloxymethyl substituent of the gadobenate molecule allows it to interact weakly and reversibly with serum albumin (approximately 10% binding affinity)[1][2]. This interaction slows the molecular tumbling rate of the chelate, significantly increasing its longitudinal relaxivity ( r1​ ) to 6.3–7.9 L·mmol⁻¹·s⁻¹ at 1.5T in plasma—roughly double that of conventional GBCAs[1].

Following its initial vascular and extracellular distribution, Gd-BOPTA is actively taken up by hepatocytes. This influx is mediated by Organic Anion Transporting Polypeptides (OATP1B1/1B3 in humans; Oatp1 in rodents)[3][4]. Once intracellular, the agent is actively effluxed into the biliary canaliculi via the Multidrug Resistance-associated Protein 2 (MRP2)[3][5].

G Blood Blood Sinusoid (Gd-BOPTA + Albumin) OATP OATP Transporter (Active Influx) Blood->OATP Dissociation Hepatocyte Hepatocyte (Intracellular Accumulation) OATP->Hepatocyte MRP2 MRP2 Transporter (Active Efflux) Hepatocyte->MRP2 Bile Bile Canaliculi (Excretion) MRP2->Bile

Hepatocellular transport pathway of gadobenate dimeglumine via OATP and MRP2.

Quantitative Pharmacokinetic Profile

When designing preclinical models, researchers must account for critical species differences. While human biliary excretion of Gd-BOPTA is limited to 2–4%[3], rodents exhibit a highly robust biliary excretion pathway, clearing 35–50% of the injected dose via the liver[6]. This makes murine models exceptionally sensitive for evaluating drug-induced liver injury (DILI) or competitive transporter inhibition.

Table 1: Physicochemical and Pharmacokinetic Properties of Gd-BOPTA

Pharmacokinetic ParameterValueMechanistic Implication in Experimental Design
r1​ Relaxivity (1.5T, Plasma) 6.3 - 7.9 L·mmol⁻¹·s⁻¹High relaxivity yields superior Contrast-to-Noise Ratio (CNR)[1].
Protein Binding Affinity ~10% (Transient)Facilitates extended vascular phase imaging before cellular uptake[2].
Biliary Excretion (Human) 2 - 4%Sufficient for delayed clinical hepatobiliary phase imaging[3].
Biliary Excretion (Rodent) 35 - 50%Establishes rats/mice as ideal models for OATP/MRP2 transporter assays[6].
Preclinical Dosing Range 0.05 - 0.1 mmol/kgHigh relaxivity permits lower dosing, reducing osmotic stress in small animals[7].

Self-Validating In Vivo Preclinical MRI Protocol

To ensure high-fidelity data, experimental imaging protocols must be designed as self-validating systems. The following methodology for dynamic contrast-enhanced (DCE) and hepatobiliary phase (HBP) imaging utilizes internal tissue controls to verify successful administration and physiological response.

Workflow Prep 1. Animal Prep (Catheterization & Vitals) PreMRI 2. Pre-Contrast MRI (T1 Mapping & Baseline) Prep->PreMRI Inject 3. Gd-BOPTA Bolus (0.05-0.1 mmol/kg IV) PreMRI->Inject Dynamic 4. DCE-MRI (Arterial & Venous Phases) Inject->Dynamic Delayed 5. Hepatobiliary Phase (30-120 min post-injection) Dynamic->Delayed Analysis 6. Data Validation (Liver-to-Muscle Ratio) Delayed->Analysis

Step-by-step in vivo MRI workflow for dynamic and hepatobiliary imaging.

Phase 1: Animal Preparation & Hemodynamic Stabilization

Causality: Intraperitoneal (IP) injections absorb too slowly to capture the arterial phase. Intravenous (IV) access is mandatory for precise bolus tracking.

  • Induce anesthesia using 1.5–2.0% Isoflurane mixed with medical air/oxygen.

  • Cannulate the lateral tail vein using a 27G to 30G catheter. Secure with surgical tape and attach a micro-extension tube pre-filled with heparinized saline to prevent clotting.

  • Position the animal prone in the MRI cradle. Deploy a pneumatic respiratory sensor and a rectal temperature probe. Maintain core temperature at 37°C using a circulating water pad to prevent anesthesia-induced hypothermia, which artificially alters cardiac output and contrast kinetics.

Phase 2: MRI Sequence Optimization & Baseline Mapping

Causality: Pre-contrast T1 mapping is required to convert raw Signal Intensity (SI) into quantitative gadolinium concentration curves during post-processing.

  • Acquire multi-planar localizer images.

  • Run a high-resolution T2-weighted Fast Spin Echo (FSE) sequence for anatomical reference and lesion localization (e.g., identifying implanted hepatocellular carcinomas).

  • Acquire baseline T1-weighted 3D Gradient Echo (GRE) images. For quantitative studies, acquire a pre-contrast T1 map using variable flip angles (e.g., 2°, 5°, 10°, 15°).

Phase 3: Bolus Administration & DCE Acquisition

Causality: The high relaxivity of Gd-BOPTA allows for a reduced dose (0.05 - 0.1 mmol/kg) compared to standard agents, minimizing cumulative toxicity in longitudinal studies[7].

  • Initiate the dynamic T1-weighted GRE sequence with a high temporal resolution (< 5 seconds per volume).

  • After acquiring 3–5 baseline volumes, administer Gd-BOPTA (0.05 - 0.1 mmol/kg) via the tail vein catheter as a rapid manual push or via an automated power injector.

  • Immediately follow with a 0.1 mL saline flush to clear the dead space of the extension tubing.

  • Continue dynamic imaging for 5 to 10 minutes to capture the arterial, portal venous, and equilibrium phases.

Phase 4: Hepatobiliary Phase (HBP) Acquisition

Causality: Because rodent hepatobiliary kinetics differ from humans, peak liver enhancement occurs later and persists longer.

  • Transition to delayed T1-weighted imaging.

  • Acquire high-resolution scans at 10, 20, 30, 60, and 120 minutes post-injection.

  • Note: In healthy rats, the liver signal intensity will continuously increase and plateau between 30 and 120 minutes due to active OATP-mediated uptake[4][7].

Data Analysis & Protocol Validation

To ensure the trustworthiness of the experiment, researchers must validate the injection and physiological response using an internal tissue control system .

Extract Signal Intensity (SI) time-curves from Regions of Interest (ROIs) placed in the liver parenchyma and the paraspinal muscle.

  • The Validation Metric: Skeletal muscle lacks OATP transporters. Therefore, the SI in the paraspinal muscle should peak during the early vascular phase and exhibit standard extracellular washout over time.

  • Conversely, the liver ROI should demonstrate sustained, prolonged signal enhancement.

  • If the liver-to-muscle SI ratio fails to increase significantly during the 30–120 minute HBP window, the researcher can definitively conclude that either the IV bolus extravasated (failed injection) or the animal model exhibits severe hepatocellular transporter dysfunction (e.g., OATP downregulation due to extreme toxicity or cirrhosis)[3][6].

References

  • Liver-specific agents for contrast-enhanced MRI: role in oncological imaging. nih.gov.
  • Kinetics of Gadobenate Dimeglumine in Isolated Perfused Rat Liver: MR Imaging Evalu
  • Quantification of Drug Transport Function across the MultipleResistance-Associated Protein 2 (Mrp2)
  • Does Higher Gadolinium Concentration Play a Role in the Morphologic Assessment of Brain Tumors?
  • Comparison of Gd‐Bz‐TTDA, Gd‐EOB‐DTPA, and Gd‐BOPTA for dynamic MR imaging of the liver in r
  • Hepatic transport of the magnetic resonance imaging contrast agent gadobenate dimeglumine in the rat.
  • Contrast agents used in MR imaging of the liver. dirjournal.org.

Sources

Application

Application Note: Preparation and In Vitro Utilization of Gadobenic Acid Disodium Salt Solutions

Introduction and Mechanistic Overview Gadobenic acid is a highly stable, ionic, linear gadolinium-based contrast agent (GBCA) widely recognized in clinical magnetic resonance imaging (MRI) under the formulation gadobenat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

Gadobenic acid is a highly stable, ionic, linear gadolinium-based contrast agent (GBCA) widely recognized in clinical magnetic resonance imaging (MRI) under the formulation gadobenate dimeglumine (MultiHance)[1]. While the dimeglumine salt is optimized for intravenous human administration, basic researchers and drug development professionals frequently utilize Gadobenic Acid Disodium Salt (CAS 113662-22-9) for in vitro cell culture studies[2][3].

The strategic choice to use the disodium salt rather than the dimeglumine salt in cell culture is driven by the need to eliminate the osmotic and metabolic variables introduced by the meglumine counter-ion. Gadobenic acid is unique among GBCAs because it exhibits a dual-clearance pathway in vivo and is actively taken up by functioning hepatocytes[4]. This property makes it an invaluable in vitro probe for evaluating Organic Anion Transporting Polypeptide (OATP) function, hepatotoxicity, and cellular MR relaxivity[5].

Causality in Experimental Design: Why Standard Protocols Fail

When preparing gadobenic acid solutions for cell culture, researchers often encounter cytotoxicity or inconsistent relaxivity measurements. These issues typically stem from a failure to account for the following physicochemical realities:

  • Osmotic Shock: The disodium salt of gadobenic acid dissociates into three ions (one gadobenate anion, two sodium cations). At working concentrations above 5 mM, this significantly increases the osmolality of the culture medium. Uncompensated hyperosmolality triggers rapid cell shrinkage and apoptosis. Validation Check: Always run a parallel vehicle control supplemented with an equivalent osmolar concentration of NaCl.

  • Transmetallation and Dechelation: Gadobenic acid is a linear chelate. While thermodynamically stable, it is more susceptible to transmetallation (release of free Gd³⁺) than macrocyclic agents when exposed to competing endogenous metals (e.g., Zn²⁺, Cu²⁺) or strong chelators[6][7]. Free Gd³⁺ is highly cytotoxic, acting as an inorganic calcium channel blocker. Validation Check: Avoid using EDTA/EGTA during cell passaging immediately prior to gadobenic acid incubation.

  • Protein-Binding Dependent Relaxivity: Gadobenic acid contains a lipophilic benzyloxymethyl group that allows for weak, transient binding to serum proteins like albumin[4]. This binding restricts the molecule's tumbling rate, dramatically increasing its longitudinal relaxivity ( ) from ~4.39 mM⁻¹s⁻¹ in pure water to ~9.7 mM⁻¹s⁻¹ in protein-rich plasma[8][9]. Validation Check: The concentration of Fetal Bovine Serum (FBS) in your culture media must be strictly standardized across all experimental and control wells to ensure reproducible MRI signal intensities.

Quantitative Physicochemical Data

To ensure accurate molarity calculations and assay design, the critical properties of Gadobenic Acid Disodium Salt and its recommended working concentrations are summarized below.

Table 1: Physicochemical Properties of Gadobenic Acid Disodium Salt

ParameterValue / DescriptionImpact on Cell Culture
Chemical Formula C₂₂H₂₄GdN₃Na₂O₁₁[3]Determines mass required for molar solutions.
Molecular Weight 711.68 g/mol [3]Use this exact MW for the disodium salt (differs from free acid).
Aqueous Solubility > 100 mg/mLHighly soluble; allows for concentrated stock solutions.
Relaxivity (Water) 4.39 mM⁻¹s⁻¹ (at 20 MHz)[8]Baseline T1 shortening effect in serum-free media.
Relaxivity (Plasma) ~9.7 mM⁻¹s⁻¹ (at 20 MHz)[8]Enhanced T1 shortening in FBS-supplemented media.
Structure Type Linear, Ionic[10]Requires strict pH control to prevent dechelation.

Table 2: Recommended In Vitro Working Concentrations

ApplicationRecommended ConcentrationIncubation TimeRationale
OATP Transporter Assays 0.5 mM – 2.0 mM30 – 120 minSufficient for intracellular accumulation without saturating OATP1B1/1B3 kinetics.
In Vitro MRI Relaxometry 0.1 mM – 5.0 mM1 – 4 hoursProvides a dynamic range of T1 signal enhancement for generating standard curves.
Cytotoxicity Screening 1.0 mM – 20.0 mM24 – 48 hoursHigh concentrations are required to establish IC₅₀ values and assess osmotic vs. heavy metal toxicity.

Mandatory Visualizations of Workflows and Pathways

OATP-Mediated Cellular Uptake Pathway

Gadobenic acid is actively transported into hepatocytes, making it a functional marker for liver cell integrity and transporter-mediated drug-drug interactions.

OATP_Pathway Extracellular Extracellular Space (Gadobenic Acid in Media) OATP OATP1B1 / OATP1B3 (Active Influx Transporters) Extracellular->OATP Hepatic Uptake Intracellular Hepatocyte Cytosol (T1 Relaxation Enhancement) OATP->Intracellular Intracellular Accumulation MRP2 MRP2 (Active Efflux Transporter) Intracellular->MRP2 Biliary Efflux Biliary Biliary Canaliculi (Clearance / Excretion) MRP2->Biliary Elimination

Figure 1: Mechanism of Gadobenic Acid uptake via OATP transporters and efflux via MRP2 in hepatocytes.

Reconstitution and Assay Workflow

Workflow Step1 Weigh Gadobenic Acid Disodium Salt (MW: 711.68) Step2 Dissolve in Sterile DPBS (Target Stock: 100 mM) Step1->Step2 Step3 Validate & Adjust pH to 7.3 - 7.4 (Use 1N NaOH/HCl if needed) Step2->Step3 Step4 Sterile Filter (0.22 µm) CRITICAL: Do Not Autoclave Step3->Step4 Step5 Dilute to Working Conc. in FBS-Standardized Media Step4->Step5 Step6 Incubate with Cell Monolayer (e.g., HepG2 or Primary Hepatocytes) Step5->Step6 Step7 Wash 3x with Ice-Cold PBS to Halt Transporter Kinetics Step6->Step7 Step8 Pellet Cells for MRI or Lyse for ICP-MS Analysis Step7->Step8

Figure 2: Step-by-step workflow for the preparation and in vitro application of Gadobenic Acid solutions.

Detailed Experimental Protocols

Protocol A: Preparation of a 100 mM Self-Validating Stock Solution

Note: This protocol establishes a self-validating system by incorporating pH and visual precipitation checks to ensure chelate integrity.

Materials Required:

  • Gadobenic Acid Disodium Salt (CAS 113662-22-9)[3]

  • Dulbecco’s Phosphate-Buffered Saline (DPBS), without Ca²⁺/Mg²⁺

  • 0.22 µm Polyethersulfone (PES) syringe filter

  • pH meter and 1N NaOH / 1N HCl

Step-by-Step Methodology:

  • Mass Calculation: To prepare 10 mL of a 100 mM stock solution, weigh exactly 711.68 mg of Gadobenic Acid Disodium Salt.

  • Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 8.0 mL of DPBS. Vortex vigorously for 2-3 minutes until the powder is fully dissolved. The solution should be completely clear and colorless.

  • Self-Validation (Precipitation Check): Hold the tube against a dark background. Any cloudiness indicates incomplete dissolution or potential formation of insoluble gadolinium-phosphate complexes (a sign of dechelation). If cloudy, discard and start over.

  • pH Adjustment: Measure the pH of the solution. It must be strictly maintained between 7.2 and 7.4. If acidic, add 1N NaOH dropwise. Causality note: A pH below 6.5 significantly accelerates the dissociation of the linear Gd-chelate complex, releasing toxic free Gd³⁺.

  • Volume Adjustment: Bring the final volume to exactly 10.0 mL using DPBS.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile, endotoxin-free vial. Never autoclave GBCA solutions , as high thermal stress induces irreversible dechelation[6].

  • Storage: Aliquot the stock solution into 1 mL single-use tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months.

Protocol B: In Vitro Hepatocyte Uptake and MRI Relaxivity Assay

This protocol is designed to measure the intracellular accumulation of gadobenic acid via OATP transporters[5][11].

Step-by-Step Methodology:

  • Cell Seeding: Seed primary human hepatocytes or OATP-transfected cell lines (e.g., HepG2-OATP1B1) in 6-well plates at a density of cells/well. Culture until 80-90% confluent.

  • Media Preparation: Dilute the 100 mM Gadobenic Acid stock solution into pre-warmed culture media to achieve a final concentration of 1.0 mM. Ensure the media contains a standardized amount of FBS (e.g., exactly 10%) to maintain consistent protein-binding dynamics[8].

  • Incubation: Aspirate the growth media from the cells and replace it with 2 mL of the gadobenic acid-spiked media. Incubate at 37°C in a 5% CO₂ incubator for exactly 60 minutes.

  • Kinetic Halting (Self-Validation): To accurately capture the intracellular concentration, the transport kinetics must be stopped instantly. Remove the plates from the incubator, aspirate the media, and immediately wash the cells three times with ice-cold DPBS. The cold temperature arrests OATP and MRP2 transporter activity.

  • Harvesting: Trypsinize the cells (using EDTA-free trypsin to prevent transmetallation) or scrape them into 1 mL of DPBS. Centrifuge at 300 x g for 5 minutes to form a tight cell pellet.

  • Analysis:

    • For MRI: Transfer the pellets into 200 µL PCR tubes. Place the tubes in a custom water-bath phantom and scan using a T1-weighted Spin-Echo sequence (e.g., at 1.5T or 3.0T) to calculate the relaxation rate.

    • For Quantification: Lyse the pellet using concentrated nitric acid ( ) and quantify total elemental Gadolinium (Gd) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[10].

References

  • European Medicines Agency (EMA). Assessment report: Gadolinium containing contrast agents.10

  • Bracco. MultiHance - Summary of Product Characteristics.8

  • European Medicines Agency (EMA). Art. 31 Gadolinium - PRAC Assessment.7

  • Santa Cruz Biotechnology. Gadobenic Acid Disodium Salt | CAS 113662-22-9.3

  • TLC Pharmaceutical Standards. Gadobenic Acid Disodium Salt - Product Page.2

  • National Institutes of Health (PMC). Manganese (II) Complex of 1,4,7-Triazacyclononane-1,4,7-Triacetic Acid (NOTA) as a Hepatobiliary MRI Contrast Agent.4

  • ACS Publications. Synthesis and Evaluation of Manganese(II)-Based Ethylenediaminetetraacetic Acid–Ethoxybenzyl Conjugate as a Highly Stable Hepatobiliary Magnetic Resonance Imaging Contrast Agent.11

  • ResearchGate. Hepatic transport of the magnetic resonance imaging contrast agent gadobenate dimeglumine in the rat.5

  • Badan Pengawas Obat dan Makanan (BPOM). MultiHance® Product Information.9

Sources

Method

Quantitative Analysis of Gadobenic Acid Disodium Salt in Biological Samples by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

An Application Note for Drug Development Professionals Abstract This application note presents a robust and highly sensitive method for the quantification of total gadolinium (Gd) in various biological matrices, serving...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and highly sensitive method for the quantification of total gadolinium (Gd) in various biological matrices, serving as a surrogate for gadobenic acid disodium salt concentrations. Gadobenic acid, the active component of the MRI contrast agent MultiHance®, is a gadolinium-based contrast agent (GBCA) utilized for enhanced imaging.[1][2][3] Monitoring its concentration in biological samples is crucial for pharmacokinetic (PK), toxicokinetic (TK), and gadolinium deposition studies.[4][5] The methodology described herein employs microwave-assisted acid digestion followed by analysis using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). This approach offers the exceptional sensitivity and specificity required to achieve low detection limits in complex biological matrices such as plasma, blood, and tissue.[4][6][7] The protocol has been structured to provide researchers with a comprehensive guide, from sample preparation to data analysis, ensuring accuracy and reliability in drug development and clinical research settings.

Introduction: The Need for Precise GBCA Quantification

Gadobenic acid is a linear, gadolinium-based chelate that enhances the signal intensity in magnetic resonance imaging (MRI), thereby improving the visualization of internal body structures.[2][3] When administered, it is distributed throughout the bloodstream and extracellular space, primarily being cleared by the kidneys.[3][4] While essential for diagnostics, concerns over the long-term retention of gadolinium in various tissues, even in patients with normal renal function, have made its accurate quantification a priority.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the gold standard for this application.[4] Its ability to detect elements at trace and ultra-trace levels allows for the precise measurement of gadolinium, far surpassing the capabilities of less sensitive techniques like ICP-AES for low-dose studies.[6] This application note details a validated ICP-MS method for determining total gadolinium content, providing a reliable proxy for the concentration of the gadobenic acid complex in biological specimens.

Principle of the ICP-MS Method

The quantification of gadolinium is achieved by measuring the abundance of its isotopes using ICP-MS. The fundamental principle involves several key stages:

  • Sample Introduction & Nebulization : A prepared liquid sample is introduced into the instrument, where a nebulizer converts it into a fine aerosol.[8]

  • Ionization : The aerosol is transported into a high-temperature argon plasma (~6,000–10,000 K). The intense heat desolvates, atomizes, and ultimately ionizes the gadolinium atoms.

  • Mass Separation : The resulting ions are extracted from the plasma and guided into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection : A detector counts the ions for a specific isotope, generating a signal that is directly proportional to the concentration of gadolinium in the original sample.

For this analysis, an internal standard (e.g., Rhodium, Iridium) is typically used to correct for instrumental drift and matrix-induced signal suppression or enhancement, ensuring data accuracy.

Materials, Reagents, and Instrumentation

  • Instrumentation : An ICP-MS system equipped with a standard sample introduction kit (nebulizer, spray chamber), an autosampler, and a collision/reaction cell is recommended. A microwave-assisted digestion system is required for sample preparation.

  • Reagents :

    • High-purity (trace metal grade) Nitric Acid (HNO₃, 67-70%)

    • Ultrapure deionized water (18.2 MΩ·cm)

    • Gadolinium standard solution (1000 µg/mL), traceable to a national standard (e.g., NIST).

    • Internal Standard solution (e.g., Rhodium (Rh) or Iridium (Ir), 1000 µg/mL).

    • Certified Reference Materials (CRMs) for method validation (e.g., spiked serum or tissue).

  • Labware : Acid-leached polypropylene autosampler tubes and volumetric flasks.

Table 1: Typical ICP-MS Operating Parameters
ParameterTypical SettingPurpose
RF Power1550 WGenerates and sustains the argon plasma.
Plasma Gas Flow15 L/minForms the main body of the plasma.
Auxiliary Gas Flow0.8 L/minShapes the plasma and keeps it away from the torch injector.
Nebulizer Gas Flow~1.0 L/minControls the sample aerosol formation and transport.
Monitored Gd Isotopes¹⁵⁷Gd, ¹⁵⁸GdPrimary isotopes for quantification due to abundance and low interference.
Internal Standard¹⁰³Rh or ¹⁹³IrCorrects for instrument drift and matrix effects.
Detector ModePulse Counting/AnalogAdjusts based on signal intensity for a wide dynamic range.
Dwell Time10-50 ms per isotopeThe time spent measuring ions at a specific mass.
Collision/Reaction GasHelium (He) or Hydrogen (H₂)Used to reduce polyatomic interferences if necessary.

Detailed Experimental Protocols

The overall analytical workflow is designed to ensure the complete liberation of gadolinium from the organic matrix for accurate measurement.

G cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_reporting Data Processing P1 Biological Sample Collection (Plasma, Blood, Tissue) P2 Microwave-Assisted Acid Digestion P1->P2 Homogenize P3 Post-Digestion Dilution & Internal Standard Spiking P2->P3 Cool & Dilute A2 Sample Analysis Sequence (Blanks, QCs, Samples) P3->A2 Load into Autosampler A1 Instrument Calibration A3 Data Acquisition A2->A3 D1 Internal Standard Correction & Concentration Calculation A3->D1 D2 Data Review & Reporting D1->D2

Caption: Overall workflow for Gd analysis in biological samples.

Protocol 1: Microwave-Assisted Acid Digestion (Plasma, Blood, Tissue)

This protocol is the standard and most rigorous approach for preparing biological samples for total gadolinium analysis.[6][9][10] It ensures the complete breakdown of the complex organic matrix.

  • Weighing : Accurately weigh approximately 0.25 to 0.5 g of the homogenized sample (or pipette 0.25-0.5 mL of liquid sample) into a clean microwave digestion vessel.

  • Acid Addition : Carefully add 5 mL of high-purity nitric acid (HNO₃) to each vessel. Allow the samples to pre-digest for 15-20 minutes to reduce initial vigorous reactions.

  • Digestion Program : Seal the vessels and place them in the microwave digestion system. A typical program involves ramping the temperature to 180-200°C over 15 minutes and holding for an additional 20-30 minutes. The goal is a clear, particle-free digestate.

  • Cooling & Dilution : After the program is complete, allow the vessels to cool to room temperature. Carefully unseal the vessels in a fume hood.

  • Final Dilution : Quantitatively transfer the digestate to a 50 mL polypropylene tube. Dilute to a final volume of 50 mL with ultrapure water. This results in a final acid concentration of ~5% HNO₃. The final dilution factor must be recorded for back-calculation.

  • Internal Standard : Just prior to analysis, an aliquot of the diluted sample is taken, and the internal standard is added to achieve a final concentration of 1-10 ng/mL.

G S1 Aliquot 0.5g/0.5mL of Sample into Vessel S2 Add 5 mL High-Purity HNO₃ S1->S2 S3 Seal Vessel & Load into Microwave System S2->S3 S4 Run Digestion Program (e.g., 200°C for 20 min) S3->S4 S5 Cool to Room Temperature S4->S5 S6 Transfer & Dilute to Final Volume (e.g., 50 mL) S5->S6 S7 Spike with Internal Standard S6->S7 S8 Ready for ICP-MS Analysis S7->S8

Caption: Microwave-assisted sample digestion workflow.

Protocol 2: Protein Precipitation (For Plasma/Serum Only)

For some plasma or serum samples, a simpler protein precipitation method can be employed, though it may be more susceptible to matrix effects.[11]

  • Aliquot : Place 100 µL of plasma or serum into a microcentrifuge tube.

  • Precipitation : Add 400 µL of acetonitrile. Vortex thoroughly for 30 seconds to precipitate the proteins.

  • Centrifugation : Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Dilution : Carefully transfer the supernatant to a clean tube and dilute it by a factor of 10 or more with 2% HNO₃ containing the internal standard.[11]

Method Validation & Performance

A full method validation should be performed according to established guidelines such as ICH Q2(R1) or USP <730> to ensure the reliability of the data.[9][10] Typical performance characteristics are summarized below.

Table 2: Typical Method Validation Performance
ParameterTypical SpecificationDescription
Linearity r² > 0.999A calibration curve is established across a range of 1-1000 ng/mL.[9]
Accuracy 85-115% RecoveryDetermined by analyzing spiked samples at low, medium, and high concentrations.[9]
Precision (RSD) ≤ 15% (≤ 20% at LLOQ)Repeatability and intermediate precision are assessed on QC samples.
Limit of Detection (LOD) 0.01-0.1 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.05-0.5 ng/mLThe lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[12]
Specificity No significant signal in blank matrixThe method's ability to assess unequivocally the analyte in the presence of matrix components.
Robustness Unaffected by small changesThe method should be resilient to minor variations in parameters like acid concentration.[10]

Troubleshooting Common Issues

  • Polyatomic Interferences : Oxides (e.g., ¹⁴¹Pr¹⁶O⁺ on ¹⁵⁷Gd⁺) can be a potential issue. Modern ICP-MS instruments with collision/reaction cell technology (using He or H₂ gas) effectively eliminate these interferences. Monitoring a non-interfered isotope is also a primary strategy.

  • Matrix Effects : High concentrations of salts or residual organics can suppress the ion signal. This is largely managed by:

    • Effective microwave digestion to destroy the organic matrix.

    • Sufficient dilution of the sample post-digestion.

    • The use of a suitable internal standard to normalize the signal.[8][10]

  • Signal Drift/Deposition : Gadolinium can deposit on the ICP-MS interface cones over long analytical runs, causing signal drift.[10] A robust rinse solution (e.g., 2-5% HNO₃) should be run between samples, and periodic cleaning of the cones is recommended as part of routine maintenance.[10]

Conclusion

The described ICP-MS method provides a highly sensitive, accurate, and robust solution for the quantification of total gadolinium in biological samples following the administration of gadobenic acid disodium salt. The use of microwave-assisted acid digestion ensures applicability to a wide range of complex matrices, including plasma, blood, and tissue. With proper validation and quality control, this protocol is ideally suited for regulated bioanalysis in support of drug development, clinical trials, and post-market safety monitoring.

References

  • Frame, E. M., & Uzgiris, E. E. (1998). Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents. Analyst, 123(4), 675-9.
  • Künnemeyer, J., Terborg, L., Meermann, B., et al. (2008). Speciation Analysis of Gadolinium-Based MRI Contrast Agents in Blood Plasma by Hydrophilic Interaction Chromatography/Electrospray Mass Spectrometry. Analytical Chemistry.
  • Metrohm. (2020). IC–ICP-MS Analysis of Gadolinium-Based MRI Contrast Agents.
  • Wikipedia. (n.d.). Gadobenic acid.
  • ResearchGate. (n.d.). IC-ICP-MS Analysis of Gadolinium-Based MRI Contrast Agents.
  • Kona, S. S., et al. (2020). Inductively coupled plasma with mass-spectrometry method development and validation for gadolinium in gadolinium-based contrast agents of pharmaceutical formulations. European Journal of Chemistry, 11(2), 133-138.
  • Künnemeyer, J., et al. (2008). Speciation Analysis of Gadolinium-Based MRI Contrast Agents in Blood Plasma by Hydrophilic Interaction Chromatography/Electrospray Mass Spectrometry. Analytical Chemistry.
  • Kona, S. S., et al. (2020). Inductively coupled plasma with mass-spectrometry method development and validation for gadolinium in gadolinium-based contrast agents of pharmaceutical formulations.
  • PubChem. (n.d.). Gadobenic Acid.
  • Thermo Fisher Scientific. (n.d.).
  • Sweetman, S. C. (Ed.). (2009). Martindale: The Complete Drug Reference. Pharmaceutical Press.
  • Vitas Analytical Services. (n.d.). Quantification of Gadolinium in blood and DBS by ICP-MS.
  • Aldogan, E., et al. (2023). Rapid In Vitro Quantification of a Sensitized Gadolinium Chelate via Photoinduced Triplet Harvesting. ACS Omega.
  • Vitas Analytical Services. (n.d.). Quantification of Gadolinium in blood and DBS by ICP-MS.
  • Clases, D., et al. (2020). Determination of gadolinium MRI contrast agents in fresh and oceanic waters of Australia employing micro-solid phase extraction, HILIC-ICP-MS and bandpass mass filtering.
  • The Royal Society of Chemistry. (2019). LA-ICP-MS/MS improves limits of detection in elemental bioimaging of gadolinium deposition originating from MRI contrast agents in skin and brain tissues. Journal of Trace Elements in Medicine and Biology.
  • Carron, P. N., et al. (2023). Rapid In Vitro Quantification of a Sensitized Gadolinium Chelate via Photoinduced Triplet Harvesting. PMC.

Sources

Application

evaluating blood-brain barrier permeability with gadobenic acid disodium salt

Application Note: High-Sensitivity Evaluation of Blood-Brain Barrier Permeability Using Gadobenic Acid Disodium Salt (Gd-BOPTA) via DCE-MRI Introduction & Mechanistic Rationale Evaluating the integrity of the blood-brain...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Evaluation of Blood-Brain Barrier Permeability Using Gadobenic Acid Disodium Salt (Gd-BOPTA) via DCE-MRI

Introduction & Mechanistic Rationale

Evaluating the integrity of the blood-brain barrier (BBB) is a critical objective in neuro-oncology, neurodegenerative disease research, and the development of targeted drug delivery systems (e.g., focused ultrasound-induced BBB opening). Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is the widely accepted non-invasive gold standard for quantifying the extent and rate of BBB permeability[1].

While standard extracellular gadolinium-based contrast agents (GBCAs) like Gd-DTPA are frequently used, gadobenic acid disodium salt (Gd-BOPTA, marketed as MultiHance) offers a distinct biophysical advantage for neuroimaging. Gd-BOPTA is a linear, ionic chelate that exhibits a weak, transient binding affinity for serum proteins, primarily albumin[2].

The Causality of Contrast Selection: This transient protein interaction restricts the rotational mobility (rotational correlation time) of the gadolinium complex in the blood plasma. Consequently, the T1​ relaxivity ( r1​ ) of Gd-BOPTA is dramatically elevated—approximately twice that of standard GBCAs at clinical magnetic field strengths[3]. Because of this higher relaxivity, Gd-BOPTA provides a superior contrast-to-noise ratio (CNR). In scenarios involving subtle BBB leaks—where only minute amounts of contrast agent breach the endothelial tight junctions and enter the extravascular extracellular space (EES)—Gd-BOPTA amplifies the signal change, lowering the threshold of detection and improving the precision of subsequent pharmacokinetic modeling[4].

Pharmacokinetic Framework: The Extended Tofts Model

To extract physiological meaning from DCE-MRI data, the transient accumulation of Gd-BOPTA in brain tissue must be mathematically modeled. Because GBCAs do not cross an intact BBB, any accumulation in the brain parenchyma signifies a failure of the endothelial barrier[5].

The Extended Tofts Model (ETM) is the consensus standard for this application. It separates the tissue concentration of the contrast agent, Ct​(t) , into two distinct physiological compartments: the intravascular plasma space and the extravascular extracellular space (EES).

The governing equation is:

Ct​(t)=vp​Cp​(t)+Ktrans∫0t​Cp​(τ)e−kep​(t−τ)dτ

Where Cp​(t) is the Arterial Input Function (AIF), representing the driving force (concentration) of Gd-BOPTA in the blood plasma over time.

Experimental Protocol: DCE-MRI Workflow for BBB Evaluation

Note: This protocol is adaptable for both high-field preclinical scanners (e.g., 7T/9.4T) and clinical systems (1.5T/3T).

Phase 1: Baseline T1​ Mapping (Pre-Contrast)

Causality & Self-Validation: MRI signal intensity is non-linear with respect to gadolinium concentration. To convert the dynamic signal S(t) into absolute tissue concentration Ct​(t) , the baseline longitudinal relaxation time ( T10​ ) of the tissue must be mapped. A self-validating protocol requires ensuring the R2 value of the linear fit for the Ernst equation is >0.95 across the brain parenchyma; poor baseline mapping will systematically skew all subsequent permeability calculations.

  • Position the subject in the MRI scanner and acquire standard anatomical localizers (e.g., T2​ -weighted and FLAIR).

  • Execute a 3D Variable Flip Angle (VFA) Spoiled Gradient Echo (SPGR) sequence.

  • Acquire images at multiple flip angles (e.g., 2°, 5°, 10°, 15°, 20°) while keeping the Repetition Time (TR) and Echo Time (TE) constant and minimized.

  • Calculate the T10​ map voxel-by-voxel using the linear transformation of the Ernst equation.

Phase 2: Dynamic Acquisition and Gd-BOPTA Bolus

Causality & Self-Validation: Accurate kinetic modeling requires capturing the sharp initial peak of the AIF. Therefore, high temporal resolution is prioritized over spatial resolution during the dynamic phase[6].

  • Set up a dynamic 3D T1​ -weighted SPGR or FLASH sequence.

    • Parameters: Temporal resolution of 3 to 5 seconds per volume. Total acquisition time: 10 to 15 minutes.

  • Initiate the dynamic scan. Acquire at least 5 to 10 baseline volumes before contrast injection to establish a stable, self-validating pre-contrast signal baseline.

  • Administer Gd-BOPTA intravenously via an automated power injector.

    • Dose: 0.1 mmol/kg body weight.

    • Rate: 2-3 mL/s (clinical) or equivalent scaled rate for preclinical models, followed immediately by a saline flush to ensure a tight, cohesive bolus.

  • Continue image acquisition continuously for the remainder of the 10-15 minute protocol to capture both the wash-in and wash-out phases of the contrast agent.

Phase 3: Image Processing and Kinetic Analysis
  • Motion Correction: Apply 3D rigid-body registration to the dynamic time series to correct for subject motion.

  • AIF Extraction: Identify a major feeding artery within the field of view (e.g., the middle cerebral artery). Extract the signal-time curve and convert it to Cp​(t) .

    • Application Scientist Insight: To validate your AIF, overlay the extracted arterial curve against the tissue concentration curves. A valid AIF must exhibit an earlier arrival time and a significantly higher peak concentration than any surrounding tissue voxel. If this causality is violated, re-evaluate the selected arterial region for partial volume effects.

  • Concentration Conversion: Convert the tissue signal-time curves S(t) to Ct​(t) using the pre-calculated T10​ maps and the known r1​ relaxivity of Gd-BOPTA at the specific magnetic field strength.

  • Voxel-wise Fitting: Use non-linear least squares regression to fit Ct​(t) and Cp​(t) to the Extended Tofts Model, generating parametric maps.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key quantitative metrics derived from the Gd-BOPTA DCE-MRI protocol, providing a standardized framework for evaluating BBB integrity.

ParameterSymbolUnitPhysiological Interpretation
Volume Transfer Constant Ktrans min⁻¹The rate of Gd-BOPTA leakage from the blood plasma into the EES. In the brain, a non-zero Ktrans directly quantifies the severity of BBB disruption.
Extravascular Extracellular Volume Fraction ve​ unitlessThe fractional volume of the tissue available for the contrast agent to distribute into. High ve​ often correlates with edema or necrosis in tumors.
Blood Plasma Volume Fraction vp​ unitlessThe fractional volume of blood plasma within the tissue voxel. Reflects local vascularity and angiogenesis.
Rate Constant kep​ min⁻¹The rate of contrast agent clearance from the EES back into the plasma. Mathematically defined as Ktrans/ve​ .

Visualization: Pharmacokinetic Compartment Model

The following diagram illustrates the mechanistic flow of Gd-BOPTA through the biological compartments and its translation into the DCE-MRI signal, serving as the logical foundation for the Extended Tofts Model.

G Injection Intravenous Bolus Gd-BOPTA (MultiHance) Plasma Blood Plasma Space (v_p) Concentration: C_p(t) Injection->Plasma Delivery BBB Blood-Brain Barrier (Endothelial Tight Junctions) Plasma->BBB Intravascular Flow Signal DCE-MRI Signal S(t) -> C_t(t) Plasma->Signal v_p * C_p(t) EES Extravascular Extracellular Space (v_e) Concentration: C_e(t) EES->BBB k_ep (Efflux) EES->Signal v_e * C_e(t) BBB->EES K_trans (Influx) Model Extended Tofts Model C_t(t) = v_p C_p(t) + K^trans... Signal->Model Kinetic Fitting

Figure 1: Two-compartment pharmacokinetic model illustrating Gd-BOPTA exchange across the BBB.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Gadolinium Retention from Gadobenic Acid Disodium Salt In Vivo

Welcome to the advanced technical support center for researchers and drug development professionals working with gadobenic acid disodium salt (commercially known as MultiHance). Because gadobenic acid is a linear, ionic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for researchers and drug development professionals working with gadobenic acid disodium salt (commercially known as MultiHance). Because gadobenic acid is a linear, ionic gadolinium-based contrast agent (GBCA), it presents unique pharmacokinetic challenges in vivo, specifically regarding the kinetic lability of the chelate and subsequent tissue retention of free Gd3+ ions.

This guide is designed to provide authoritative, mechanistically grounded troubleshooting strategies to minimize retention and accurately quantify clearance in your experimental models.

Part 1: Core Mechanisms & Troubleshooting FAQs

Q1: We are observing significantly higher background retention of gadolinium in the dentate nucleus of our wild-type mice after multiple doses of gadobenic acid compared to our macrocyclic control group. What is the mechanistic cause, and how can we mitigate this in longitudinal studies? Causality & Expert Insight: Gadobenic acid disodium salt possesses an open-chain (linear) molecular structure, which exhibits higher kinetic lability compared to cage-like macrocyclic agents. In vivo, this lability facilitates transmetallation—a process where endogenous cations (such as Zn2+, Cu2+, and Fe3+) competitively displace the Gd3+ ion from its organic ligand[1]. Once liberated, the free Gd3+ binds to local macromolecules, particularly iron-storage proteins like ferritin, leading to accumulation in the deep cerebellar nuclei (dentate nucleus) and globus pallidus[1][2]. Mitigation Strategy: To minimize this in longitudinal studies, you must reduce the systemic residence time of the intact chelate. Ensure strict dose titration (using the absolute minimum effective dose for contrast) and maximize inter-dose intervals. Research indicates that retained gadolinium from gadobenate does undergo a slow, non-zero elimination over time, so spacing out administrations allows natural washout mechanisms to clear unbound Gd3+ before the next dose[3][4].

Q2: Our pharmacokinetic data shows massive, prolonged retention in bone tissue. Is this an experimental artifact from our tissue harvesting, or a physiological reality of gadobenic acid? How do we troubleshoot clearance? Causality & Expert Insight: This is a physiological reality, not an artifact. Bone acts as the primary systemic "sink" for free Gd3+. Because the ionic radius of Gd3+ (1.05 Å) is nearly identical to that of Ca2+ (1.00 Å), the liberated gadolinium readily incorporates into the hydroxyapatite matrix of bone tissue. Studies demonstrate that gadobenate retention in bone can be up to 4.4 times higher than that of macrocyclic agents[3][4]. Troubleshooting Clearance: Because bone turnover is exceptionally slow, minimizing bone retention must be preventative rather than reactive. Ensure optimal renal function and hydration in your animal models prior to administration. Any delay in renal clearance exponentially increases the time the linear chelate spends in systemic circulation, thereby increasing the probability of transmetallation and subsequent bone deposition[5].

Q3: We are trying to leverage the hepatobiliary pathway to minimize the renal burden of gadobenic acid. How significant is this pathway, and can we exploit it to reduce systemic retention? Causality & Expert Insight: Unlike many linear GBCAs that are exclusively cleared by the kidneys, gadobenic acid features a lipophilic benzyloxymethyl group. This allows a fraction of the intact chelate to be taken up by functioning hepatocytes via OATP (organic anion-transporting polypeptide) transporters and excreted into the bile[6]. However, this pathway only accounts for ~4-5% of total clearance, while 78-96% is still cleared renally[7]. Actionable Insight: While upregulating OATP function or ensuring unimpeded biliary flow can marginally assist clearance, it cannot compensate for renal impairment. Your primary experimental strategy to minimize retention must always focus on maintaining high glomerular filtration rates (GFR) via controlled hydration protocols during the first 6 hours post-injection.

Part 2: Visualizing the Retention Pathway

Pathway A Gadobenic Acid Disodium (Linear Ionic GBCA) B Systemic Circulation (In Vivo) A->B C Renal Excretion (78-96% Intact) B->C Primary Clearance D Hepatobiliary Excretion (~4-5% Intact via OATP) B->D Secondary Clearance E Kinetic Lability & Transmetallation B->E Chelate Instability F Free Gd3+ Release E->F Displacement by Zn2+, Fe3+, Ca2+ G Tissue Retention (Bone, Brain, Skin) F->G Binding to Ferritin & Hydroxyapatite

Gadobenic acid clearance and transmetallation pathways leading to in vivo tissue retention.

Part 3: Quantitative Data Summaries

To establish a baseline for your experimental expectations, the following table summarizes the comparative in vivo retention profile of gadobenic acid versus macrocyclic reference agents.

Tissue TargetRetention Fold-Difference (Gadobenate vs. Macrocyclic)Primary Mechanism of DepositionElimination Trajectory
Brain (Dentate Nucleus) 3.0x – 6.5x HigherBinding to ferritin post-transmetallationSlow, non-zero elimination (-2% to -3% per twofold time increase)
Bone 4.4x HigherIncorporation into hydroxyapatite (Ca2+ mimicry)Highly persistent; longest retention duration
Skin 2.9x HigherDermal fibroblast interactionMeasurable non-zero elimination (-47% over extended periods)

Data synthesized from comparative autopsy and in vivo models[3][4].

Part 4: Self-Validating Experimental Protocols

To prove that your minimization strategies (e.g., dose reduction, hydration therapy) are actually working, you must accurately quantify true tissue retention without conflating it with circulating blood-pool gadolinium. The following protocol is a self-validating system designed for Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol: Absolute Quantification of Tissue Gadolinium

Step 1: Systemic Transcardial Perfusion (The Validation Step)

  • Action: Deeply anesthetize the animal and perform a transcardial perfusion using 0.9% heparinized saline for at least 5 minutes prior to euthanasia.

  • Causality: Without perfusion, residual blood in the microvasculature contains intact, circulating gadobenic acid. This creates a false positive for "retained" tissue gadolinium. Perfusion ensures you are strictly measuring Gd3+ that has crossed the endothelium or deposited in the extracellular matrix.

Step 2: Tissue Harvesting & Lyophilization

  • Action: Dissect the brain (isolate the cerebellum/dentate nucleus), femurs (bone), and liver. Lyophilize (freeze-dry) the samples for 48 hours to obtain a consistent dry weight.

  • Causality: Wet weights vary wildly depending on the animal's hydration status and the specific tissue type. Normalizing to dry weight ensures mathematical consistency across all experimental cohorts.

Step 3: Microwave-Assisted Acid Digestion

  • Action: Place the dried tissue in Teflon vessels. Add 4 mL of ultra-pure Nitric Acid (HNO3) and 1 mL of Hydrogen Peroxide (H2O2). Digest at 90°C using a closed-vessel microwave system.

  • Causality: Nitric acid breaks down the cellular matrix, but hydrogen peroxide is strictly required to fully oxidize lipid-rich tissues (like the brain). Incomplete lipid digestion causes carbon buildup on the ICP-MS cones, suppressing the ion signal and ruining the trustworthiness of your data.

Step 4: ICP-MS Isotope Quantification

  • Action: Dilute the digested samples to a final HNO3 concentration of 2%. Analyze using ICP-MS, specifically monitoring the ^157^Gd and ^158^Gd isotopes, using ^103^Rh or ^115^In as an internal standard.

  • Causality: Gadolinium has multiple isotopes, but ^157^Gd and ^158^Gd offer the highest natural abundances and are least prone to polyatomic interferences (such as BaO+ formation in the plasma), ensuring absolute analytical accuracy.

Workflow S1 1. In Vivo Administration (Optimized Dose/Interval) S2 2. Enhanced Clearance (Diuresis Support) S1->S2 Minimize systemic half-life S3 3. Systemic Perfusion (Saline Flush) S2->S3 Eliminate blood-pool Gd S4 4. Tissue Harvesting (Brain, Bone, Liver) S3->S4 Isolate retained Gd S5 5. Acid Digestion (HNO3 + H2O2 at 90°C) S4->S5 Destroy organic matrix S6 6. ICP-MS Quantification (157Gd / 158Gd Isotopes) S5->S6 Absolute quantification

Self-validating experimental workflow for quantifying and minimizing gadolinium retention.

References

  • Comparison of Human Tissue Gadolinium Retention and Elimination between Gadoteridol and Gadobenate. RSNA Journals. [Link]

  • Safe and Informed Use of Gadolinium-Based Contrast Agent in Body Magnetic Resonance Imaging: Where We Were and Where We Are. NIH. [Link]

  • MRI contrast agents and retention in the brain: review of contemporary knowledge and recommendations to the future. NIH.[Link]

  • Comparison of Human Tissue Gadolinium Retention and Elimination between Gadoteridol vs Gadobenate: A Summary Statement. NII. [Link]

  • MULTIHANCE (gadobenate dimeglumine) Injection. FDA. [Link]

  • MRI contrast agents and retention in the brain: review of contemporary knowledge and recommendations to the future. ResearchGate. [Link]

  • Toxicity Mechanisms of Gadolinium and Gadolinium-Based Contrast Agents—A Review. NIH.[Link]

  • Elucirem Prescribing Information. FDA.[Link]

Sources

Optimization

Technical Support Center: Minimizing Transmetallation of Gadobenic Acid in Biological Fluids

Welcome to the technical support center for researchers, scientists, and drug development professionals working with gadobenic acid. This guide is designed to provide in-depth, practical solutions and foundational knowle...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with gadobenic acid. This guide is designed to provide in-depth, practical solutions and foundational knowledge to address the critical issue of transmetallation in biological fluids. Our goal is to equip you with the expertise to ensure the stability of gadobenic acid chelates in your experiments, thereby enhancing the reliability and accuracy of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability of gadobenic acid and the phenomenon of transmetallation.

Q1: What is transmetallation and why is it a significant concern for gadobenic acid?

A1: Transmetallation is a chemical reaction in which the gadolinium ion (Gd³⁺) dissociates from its chelating agent (in this case, BOPTA) and is replaced by another metal ion. This is a critical concern because free Gd³⁺ is highly toxic and can interfere with biological processes, such as calcium channels, due to its similar ionic radius.[1] The primary goal of the chelate is to form a stable complex that allows the gadolinium to function as a contrast agent and be safely excreted from the body.[2] The release of free Gd³⁺ through transmetallation compromises this safety and can lead to tissue deposition.[1][3]

Q2: What are the primary factors in biological fluids that promote the transmetallation of gadobenic acid?

A2: Several factors within a biological matrix can challenge the stability of the gadobenic acid complex and promote transmetallation. These include:

  • Endogenous Metal Ions: Biological fluids contain various metal ions, with zinc (Zn²⁺) and copper (Cu²⁺) being significant competitors for the chelating ligand.[4][5] Iron (Fe³⁺) has also been implicated as a potential competitor.[6][7]

  • pH: A lower pH (acidic conditions) can lead to protonation of the ligand's binding sites, which weakens the coordination with Gd³⁺ and increases the likelihood of dissociation.[1][8]

  • Anions: Certain endogenous anions, such as phosphate, can form insoluble salts with free Gd³⁺, shifting the equilibrium towards dissociation of the gadobenic acid complex.

  • Residence Time: The longer the gadolinium-based contrast agent (GBCA) remains within the body or a biological sample, the greater the opportunity for transmetallation to occur.[1][6]

Q3: How does the structure of gadobenic acid influence its resistance to transmetallation?

A3: Gadobenic acid is classified as a linear, ionic GBCA.[9][10] The stability of GBCAs is determined by both thermodynamic and kinetic parameters.[8]

  • Thermodynamic Stability: This refers to the strength of the bond between Gd³⁺ and the ligand at equilibrium. Ionic agents like gadobenic acid tend to have higher thermodynamic stability than non-ionic linear agents because the negatively charged carboxyl groups form strong bonds with the positively charged Gd³⁺ ion.[1]

  • Kinetic Stability (or Inertness): This refers to the rate at which the Gd³⁺ ion dissociates from the chelate. While gadobenic acid is a linear agent, which are generally less kinetically stable than macrocyclic agents, its specific structure offers a degree of stability.[1][8] However, macrocyclic agents, where the Gd³⁺ is caged within a pre-organized molecular cavity, generally exhibit superior kinetic stability and are less prone to transmetallation.[8][11]

Q4: Which endogenous metal ions are the most significant competitors for the gadobenic acid chelate?

A4: In vivo and in vitro studies have identified zinc (Zn²⁺) as a primary competitor for gadolinium in chelates.[4][12][13] This is due to its physiological concentration and ability to interact with the chelating ligand. Copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺) are also considered potential displacing ions.[5][14] The relative risk of transmetallation depends on the concentration of these endogenous metals and the kinetic stability of the specific GBCA.[4]

Section 2: Troubleshooting Guide

This section provides practical solutions to common experimental challenges encountered when working with gadobenic acid in biological matrices.

Problem: I am observing unexpectedly high levels of free Gd³⁺ in my plasma samples after incubation with gadobenic acid. What are the likely causes?

Solution:

High levels of free Gd³⁺ suggest that the stability of the gadobenic acid complex is compromised. Consider the following potential causes and troubleshooting steps:

Potential CauseRecommended ActionScientific Rationale
Sample pH is too low. Verify and adjust the pH of your plasma sample to physiological pH (7.4) before and during the experiment. Use a suitable biological buffer (e.g., HEPES).Acidic conditions increase proton competition for the ligand, promoting Gd³⁺ dissociation.[1]
High concentration of competing endogenous metals. If possible, quantify the baseline levels of zinc, copper, and iron in your plasma samples using techniques like ICP-MS. Consider if the source of the biological fluid had any unusual metal exposures.[13]Abnormally high concentrations of competing metals like zinc can accelerate transmetallation.[4][5]
Prolonged incubation time or elevated temperature. Minimize incubation times to what is experimentally necessary. Perform incubations at a controlled, physiologically relevant temperature (e.g., 37°C).The dissociation of the complex is time and temperature-dependent. Longer exposure increases the probability of transmetallation.[6]
Sample contamination. Ensure all labware and reagents are free from metal contaminants. Use metal-free tubes and pipette tips where possible.Trace metal contaminants can act as competitors for the gadobenic acid chelate.
Incorrect quantification method. Validate your method for quantifying free Gd³⁺. Ensure complete separation of chelated Gd from free Gd³⁺ before analysis.Inaccurate quantification can lead to an overestimation of free Gd³⁺. Techniques like ICP-MS are the gold standard for elemental analysis.[15]

Problem: My quantification of free Gd³⁺ is inconsistent across replicates. How can I improve reproducibility?

Solution:

Inconsistent results often point to variability in sample handling and analytical methodology. The following diagram and table outline steps to improve reproducibility.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow P1 Standardize Matrix Handling (Thawing, Vortexing) P2 Use Calibrated Pipettes (Precise Volumes) P1->P2 P3 Consistent Incubation (Time and Temperature) P2->P3 A1 Prepare Fresh Standards (Daily Calibration) P3->A1 Transfer to Analysis A2 Consistent Sample Dilution A1->A2 A3 Instrument Stabilization (Allow warm-up) A2->A3 A4 Use Internal Standard A3->A4

Caption: Workflow for improving analytical reproducibility.

StepActionRationale
Standardize Sample Handling Create and follow a strict SOP for thawing, mixing, and aliquoting plasma samples. Avoid repeated freeze-thaw cycles.Variability in sample homogeneity can lead to inconsistent aliquots and results.
Precise Reagent Addition Use calibrated pipettes for all additions of gadobenic acid, buffers, and other reagents.Small errors in volume can lead to significant concentration differences, affecting reaction kinetics.
Controlled Incubation Use a calibrated incubator or water bath to ensure consistent temperature across all samples. Time the incubation period precisely.Temperature fluctuations can alter the rate of transmetallation, introducing variability.
Consistent Analytical Procedure Prepare fresh calibration standards for each run. Use a consistent and validated method for separating free from chelated Gd³⁺. Employ an internal standard for ICP-MS analysis.Analytical drift and inconsistent sample preparation for the final measurement are common sources of irreproducibility.[15]

Problem: How can I design an in vitro experiment to accurately assess the stability of gadobenic acid against transmetallation in a specific biological matrix?

Solution:

A well-designed in vitro challenge assay is crucial for evaluating the stability of gadobenic acid. This involves incubating the agent in the biological fluid of interest, with and without the addition of a competing metal ion, and measuring the release of free Gd³⁺ over time.

Section 3: Experimental Protocols

Protocol 1: Quantification of Free Gadolinium (Gd³⁺) in Plasma using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

This protocol outlines a method for the sensitive and accurate quantification of total and free gadolinium in plasma samples.

Materials:

  • Plasma samples

  • Gadobenic acid disodium salt

  • Metal-free centrifuge tubes

  • Calibrated pipettes and metal-free tips

  • High-purity nitric acid (for trace metal analysis)

  • Ultrapure deionized water (18.2 MΩ·cm)

  • Certified gadolinium standard for ICP-MS

  • Internal standard solution (e.g., bismuth, indium)

  • Centrifugal ultrafiltration units (e.g., 3 kDa MWCO)

  • ICP-MS instrument

Procedure:

  • Sample Preparation (Total Gadolinium): a. Pipette 100 µL of the plasma sample (incubated with gadobenic acid) into a metal-free tube. b. Add 900 µL of a diluent containing 2% nitric acid and the internal standard. c. Vortex thoroughly. d. Analyze by ICP-MS.

  • Sample Preparation (Free Gadolinium): a. Pipette 500 µL of the plasma sample into the top chamber of a centrifugal ultrafiltration unit. b. Centrifuge according to the manufacturer's instructions to separate the protein-free ultrafiltrate. c. Pipette 100 µL of the ultrafiltrate into a metal-free tube. d. Add 900 µL of a diluent containing 2% nitric acid and the internal standard. e. Vortex thoroughly. f. Analyze by ICP-MS.

  • ICP-MS Analysis: a. Prepare a calibration curve using the certified gadolinium standard in a matrix-matched solution. b. Aspirate the prepared samples and standards into the ICP-MS. c. Monitor the appropriate gadolinium isotopes (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd). d. Calculate the concentration of total and free gadolinium based on the calibration curve, correcting for dilution factors.

Protocol 2: In Vitro Zinc Challenge Assay to Evaluate Transmetallation Resistance

This protocol provides a framework for assessing the kinetic stability of gadobenic acid in the presence of a competing metal ion.

G cluster_setup Experiment Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis S1 Prepare Plasma Pools S2 Spike with Gadobenic Acid (Control Group) S1->S2 S3 Spike with Gadobenic Acid + Zinc Chloride (Test Group) S1->S3 I1 Incubate at 37°C S2->I1 S3->I1 I2 Collect Aliquots at Time Points (e.g., 0, 1, 4, 24 hours) I1->I2 I3 Immediately Process for Free Gd³⁺ Analysis I2->I3 A1 Quantify Free Gd³⁺ (ICP-MS Protocol 1) I3->A1 A2 Plot Free Gd³⁺ vs. Time A1->A2

Caption: Workflow for an in vitro zinc challenge assay.

Procedure:

  • Preparation: a. Thaw a pooled human plasma sample at room temperature. b. Prepare a stock solution of gadobenic acid in ultrapure water. c. Prepare a stock solution of zinc chloride (ZnCl₂) in ultrapure water.

  • Incubation: a. Create two sets of plasma aliquots in metal-free tubes. b. Test Group: Spike one set of plasma aliquots with gadobenic acid to a final concentration of 1 mM and ZnCl₂ to a final concentration of 1 mM. c. Control Group: Spike the second set of plasma aliquots with only gadobenic acid to a final concentration of 1 mM. d. Gently mix all samples and place them in an incubator at 37°C.

  • Time-Course Sampling: a. At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from each group. b. Immediately process the aliquot to separate the ultrafiltrate for free Gd³⁺ analysis as described in Protocol 1. This is crucial to stop any further reaction.

  • Analysis and Interpretation: a. Quantify the free Gd³⁺ in the ultrafiltrate of each sample using ICP-MS. b. Plot the concentration of free Gd³⁺ versus time for both the test and control groups. c. A significantly faster and higher release of free Gd³⁺ in the zinc-spiked group compared to the control group indicates transmetallation is occurring.

References

  • Aime, S., Caravan, P. (2009). Role of thermodynamic and kinetic parameters in gadolinium chelate stability. J. Magn. Reson. Imaging, 30(6), 1249-1258. [Link]

  • Caravan, P. (2009). The biological fate of gadolinium-based MRI contrast agents: a call to action for bioinorganic chemists. PMC.[Link]

  • Frenzel, T., Lengsfeld, P., Schirmer, H., Hütter, J., & Weinmann, H. J. (2008). Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C. Investigative radiology, 43(12), 817–828. [Link]

  • Gallo-Bernal, S., et al. (2022). Gadolinium contrast agents- challenges and opportunities of a multidisciplinary approach: Literature review. PMC.[Link]

  • Idée, J. M., Port, M., Robic, C., Medina, C., & Corot, C. (2009). Role of thermodynamic and kinetic parameters in gadolinium chelate stability. Journal of magnetic resonance imaging : JMRI, 30(6), 1249–1258. [Link]

  • PubChem. (n.d.). Gadobenic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Rogosnitzky, M., & Branch, S. (2016). Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms. BioMetals, 29(3), 365–376. [Link]

  • Soha, B., et al. (2019). The Use of a Binary Chelate Formulation: Could Gadolinium Based Linear Contrast Agents Be Rescued by the Addition of Zinc Selective Chelates?. PubMed.[Link]

  • Telgmann, L., et al. (2012). Speciation of Gd-based MRI contrast agents and potential products of transmetalation with iron ions or parenteral iron supplements. PubMed.[Link]

  • Telgmann, L., et al. (2011). Simple and rapid quantification of gadolinium in urine and blood plasma samples by means of total reflection X-ray fluorescence (TXRF). Metallomics, 3(10), 1035-40. [Link]

  • Wedeen, V. J., et al. (1999). Human in vivo comparative study of zinc and copper transmetallation after administration of magnetic resonance imaging contrast agents. PubMed.[Link]

Sources

Troubleshooting

preventing precipitation of gadobenic acid disodium salt during iv administration

Welcome to the Technical Support Center for diagnostic imaging and pharmacology professionals. This guide provides authoritative troubleshooting and mechanistic insights into preventing the precipitation of gadobenic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for diagnostic imaging and pharmacology professionals. This guide provides authoritative troubleshooting and mechanistic insights into preventing the precipitation of gadobenic acid disodium salt (gadobenate dimeglumine, commonly known as MultiHance) during intravenous (IV) administration.

Executive Summary

Gadobenate dimeglumine is a linear, ionic gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI)[1]. Formulated as a dimeglumine salt to maximize aqueous solubility, the intact Gd-BOPTA chelate is highly stable under controlled physiological conditions[2]. However, deviations in IV line environments—such as pH shifts, co-administration with incompatible drugs, or the introduction of competing metal ions—can trigger chelate dissociation, ligand protonation, and the rapid precipitation of insoluble gadolinium salts (e.g., gadolinium phosphates or hydroxides)[3][4][5].

Physicochemical Profiling

Understanding the baseline physicochemical properties of gadobenate dimeglumine is critical for predicting and preventing phase separation or precipitation during experiments and clinical workflows.

PropertyValueExperimental / Clinical Significance
Active Component Gadobenic acid (0.5 M / 529 mg/mL)High concentration necessitates the dimeglumine salt formulation to maintain complete aqueous solubility[2][6].
Ligand Architecture Linear, Ionic (BOPTA)Exhibits lower kinetic inertness compared to macrocyclic GBCAs, increasing the risk of dissociation under stress[7].
Formulation pH 6.5 – 7.5Acidic environments (< pH 5.0) risk protonation of the BOPTA ligand, leading to salt dissociation and precipitation[4][8].
Osmolality 1.97 osmol/kg (at 37°C)Hypertonic nature (6.9x that of plasma) requires rapid dispersion to prevent local vascular pooling[1][6].
Viscosity 5.3 mPa·s (at 37°C)Temperature-dependent; maintaining at room/body temperature ensures optimal flow dynamics during bolus injection[2].
Thermodynamic Stability Log K_cond = 18.4 (Gd-BOPTA)Highly susceptible to transmetallation by endogenous or co-administered metals with higher affinities (e.g., Fe³⁺)[3].

Mechanisms of Instability & Precipitation

The precipitation of gadobenate dimeglumine is not a spontaneous event; it is a causal reaction driven by environmental disruption of the chelate's thermodynamic or kinetic equilibrium.

G Gd_BOPTA Gadobenate Dimeglumine (Intact Chelate) pH_Drop pH Alteration (e.g., < pH 5.0) Gd_BOPTA->pH_Drop Transmetallation Transmetallation (Fe3+, Zn2+, Ca2+) Gd_BOPTA->Transmetallation Incompatibility Co-administration (Parenteral Nutrition) Gd_BOPTA->Incompatibility Dissociation Chelate Dissociation (Release of Gd3+) pH_Drop->Dissociation Protonation Transmetallation->Dissociation Competitive binding Incompatibility->Dissociation Chemical disruption Precipitation Precipitation (Gd-Salts & Free Ligand) Dissociation->Precipitation Insoluble formation

Logical pathways leading to gadobenate dimeglumine precipitation during IV administration.

Troubleshooting Guides & FAQs

Q1: Why does precipitation occur when gadobenate dimeglumine is administered via an existing IV line containing parenteral nutrition or other medications? A: Gadobenate dimeglumine is chemically incompatible with many complex IV solutions, particularly parenteral nutrition[6]. Parenteral nutrition contains high concentrations of amino acids, lipids, and multivalent cations (like calcium and magnesium). When mixed, these cations can competitively interact with the BOPTA ligand. Furthermore, the complex matrix of parenteral nutrition can alter the local dielectric constant and pH of the solution, causing the meglumine salt to dissociate. Without the meglumine counter-ion, the highly concentrated gadobenic acid (0.5 M) rapidly exceeds its solubility limit and precipitates as a gummy or crystalline solid[4][9].

Q2: How does transmetallation with metals like Iron (Fe³⁺) induce gadolinium precipitation? A: Transmetallation is a thermodynamic displacement reaction. Linear GBCAs like gadobenate dimeglumine have lower kinetic inertness than macrocyclic agents[7]. The thermodynamic stability constant of the Gd-BOPTA complex at pH 4.0 is Log K_cond = 18.4. However, Iron (Fe³⁺) has a significantly higher affinity for the BOPTA ligand, with a Log K_cond of 23.4[3]. If the IV line contains residual iron supplements or if the local blood environment is rich in free iron, Fe³⁺ will displace Gd³⁺. The newly freed Gd³⁺ ions rapidly react with physiological anions (such as phosphates or hydroxides) to form insoluble gadolinium nanoparticles and precipitates[3][5][10].

Q3: What role does the dimeglumine salt play, and how does pH affect its stability? A: Gadobenic acid itself has poor aqueous solubility. To formulate it into a highly concentrated (529 mg/mL) injectable solution, it is synthesized as a dimeglumine (meglumine) salt[2][6]. Meglumine acts as a solubilizing counter-ion. If the contrast agent is exposed to an acidic environment (e.g., mixed with an acidic drug in the IV line), the basic meglumine molecules and the carboxylate groups of the BOPTA ligand become protonated. This neutralizes the ionic charges that keep the complex dissolved, leading to the immediate precipitation of the free gadobenic acid[4][8].

Validated Experimental Protocol: Precipitation-Free IV Administration Workflow

To ensure a self-validating, precipitation-free administration system, researchers and clinicians must strictly adhere to the "Flush-Administer-Flush" methodology. This protocol isolates the GBCA from potential chemical incompatibilities.

Step 1: Visual Inspection & Quality Control

  • Inspect the gadobenate dimeglumine vial prior to use. The 0.5 M solution must be entirely clear and colorless to slightly yellow[1].

  • Causality: Any pre-existing particulate matter or discoloration indicates compromised formulation integrity (likely due to temperature excursions or micro-precipitates) and must be discarded[6].

Step 2: Venous Access & Line Clearance

  • Establish a dedicated peripheral IV line.

  • If utilizing an existing line, completely halt all continuous infusions (especially parenteral nutrition, iron infusions, or acidic medications)[6].

Step 3: Primary Saline Flush (The Isolation Step)

  • Draw up a minimum of 5 mL of sterile 0.9% Normal Saline (NS) into a syringe.

  • Flush the IV line vigorously.

  • Causality: This step is a self-validating check; it confirms line patency (preventing extravasation) and physically sweeps away residual incompatible drugs, normalizing the pH of the catheter dead-space to ~5.5 - 7.0[6][11].

Step 4: Contrast Administration

  • Draw the calculated weight-based dose of gadobenate dimeglumine (typically 0.1 mmol/kg or 0.2 mL/kg) using sterile technique[6][11].

  • Administer as a rapid IV bolus. Do not mix any other medication in the same syringe[6].

Step 5: Secondary Saline Flush (The Clearance Step)

  • Immediately follow the contrast bolus with a secondary flush of at least 5 mL of 0.9% NS (up to 20 mL is recommended for specific vascular imaging protocols)[6][11].

  • Causality: The secondary flush ensures the complete, highly viscous hypertonic dose is pushed out of the catheter and into the central circulation, preventing residual contrast from sitting in the line where it could precipitate upon the resumption of other IV medications[6][11].

References

  • [6] Multihance (gadobenate dimeglumine) injection label. E-lactancia. Available at:

  • [1] NEW ZEALAND DATASHEET - MultiHance® (dimeglumine gadobenate). Medsafe. Available at:

  • [11] Gadobenate Dimeglumine | Drug Lookup | Pediatric Care Online. AAP Publications. Available at:

  • [2] Contrast agent. New Drug Approvals. Available at:

  • [3] Analytical Interference in Serum Iron Determination Reveals Iron Versus Gadolinium Transmetallation With Linear Gadolinium-Based Contrast Agents. PMC (NIH). Available at:

  • [9] US9795695B2 - Process for the preparation of gadobenate dimeglumine complex in a solid form. Google Patents. Available at:

  • [8] RS58085B1 - Preparation of a solid form of gadobenate dimeglumine. Google Patents. Available at:

  • [10] Gadolinium Nanoparticles: Emerging Platforms Beyond Imaging for Drug Delivery and Theranostics. MDPI. Available at:

  • [4] Physicochemical interactions and incompatibilities. Basicmedical Key. Available at:

  • [5] Biological effects of MRI contrast agents: gadolinium retention, potential mechanisms and a role for phosphorus. Royal Society Publishing. Available at:

  • [7] How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo. MDPI. Available at:

Sources

Optimization

Technical Support Center: Optimizing Gadobenate Dimeglumine Injection Protocols in Rodent MRI

Welcome to the preclinical imaging support center for gadobenic acid disodium salt (Gadobenate dimeglumine, commercially known as MultiHance®). This guide provides drug development professionals and imaging scientists wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the preclinical imaging support center for gadobenic acid disodium salt (Gadobenate dimeglumine, commercially known as MultiHance®). This guide provides drug development professionals and imaging scientists with field-proven insights for optimizing injection rates, capturing precise vascular phases, and ensuring reproducible Dynamic Contrast-Enhanced (DCE) MRI data in murine and rat models.

System Architecture: The Pharmacokinetics of Gd-BOPTA

To optimize your injection protocols, you must first understand the physiological environment of the rodent model. Unlike humans, where Gd-BOPTA exhibits only ~5% hepatobiliary clearance, rodents demonstrate approximately 50% hepatic clearance [1]. This is driven by highly efficient transport via OATP1B2 and OATP1A1 transporters in the rodent liver.

Because of this rapid dual-elimination pathway (renal and hepatic), rodents are excellent models for liver-specific imaging. However, this pharmacokinetic reality requires stringent control over injection rates to successfully separate the early arterial perfusion phase from the rapid onset of hepatocyte uptake.

G Blood Systemic Circulation (Gd-BOPTA) Liver Hepatocyte Uptake (OATP1B2 / OATP1A1) Blood->Liver ~50% in Rodents Kidney Renal Filtration (Glomerular) Blood->Kidney ~50% in Rodents Bile Biliary Excretion (MRP2) Liver->Bile Urine Urine Excretion Kidney->Urine Feces Fecal Excretion Bile->Feces

Dual Elimination Pathway of Gd-BOPTA in Rodent Models

Core Methodologies: Standardized Injection Protocols

To achieve a self-validating imaging system, your injection protocol must account for the dead volume of the catheter and the high viscosity of the 0.5M stock solution. The following protocol is optimized for a standard 25g mouse.

Protocol: Automated Bolus Injection for DCE-MRI
  • Preparation & Dilution: Dilute the 0.5M Gd-BOPTA stock 1:10 with sterile 0.9% saline to yield a 0.05M solution.

    • Causality: A 25g mouse requires a standard dose of 0.1 mmol/kg [8], which equates to just 5 µL of the 0.5M stock. This volume is too small for accurate delivery and is easily lost in catheter dead space. Dilution increases the injection volume to 50 µL, enabling precise automated pump control and reducing viscosity-induced shear stress on the vein.

  • Catheterization: Insert a 27G to 30G catheter into the lateral tail vein. Prime the line with heparinized saline to prevent clotting.

  • Baseline Mapping: Acquire pre-contrast variable flip-angle (VFA) T1 maps.

    • Causality: Establishing baseline longitudinal relaxation times (R10) is a critical self-validating step. Without it, you cannot accurately convert post-injection signal intensity into absolute contrast concentration for pharmacokinetic modeling [10].

  • Automated Injection: Program an MRI-compatible syringe pump to deliver the 50 µL bolus at a rate of 1.5 mL/min (25 µL/sec).

    • Causality: This specific rate is fast enough to produce a sharp Arterial Input Function (AIF) necessary for Ktrans modeling, but slow enough to prevent right ventricular overload and transient bradycardia in mice.

  • Automated Flush: Immediately follow the contrast bolus with a 50 µL saline flush at the same rate.

    • Causality: This ensures the entire dose is pushed out of the catheter dead space and into systemic circulation, validating that the administered dose matches the intended dose.

  • Image Acquisition: Initiate the DCE radial stack-of-stars or FLASH sequence simultaneously with the injection to capture the first-pass arterial phase (typically 10-20 seconds post-injection) [14].

G N1 Tail Vein Catheterization N2 Baseline T1 Mapping (VFA Method) N1->N2 N3 Bolus Injection (0.05M Gd-BOPTA) N2->N3 N4 Arterial Phase MRI (10-20s post) N3->N4 N5 Hepatobiliary Phase (40-120 min post) N4->N5

DCE-MRI Workflow for Gadobenate Dimeglumine in Rodents

Data Center: Quantitative Parameters

The following table summarizes the optimized injection parameters for achieving high contrast-to-noise ratio (CNR) without inducing physiological stress.

ParameterMouse Model (~25g)Rat Model (~250g)Causality / Rationale
Target Dose 0.1 mmol/kg0.1 mmol/kgProvides clear delineation of the liver margin despite rapid 50% renal clearance [8].
Stock Concentration 0.5M (MultiHance)0.5M (MultiHance)Standard commercial formulation[11].
Working Concentration 0.05M (1:10 Dilution)0.05M (1:10 Dilution)Increases volume to minimize dead-space losses.
Injection Volume ~50 µL~500 µLScales linearly with body weight.
Injection Rate (Bolus) 1.5 - 2.0 mL/min3.0 - 5.0 mL/minBalances sharp AIF capture against cardiac strain limits.
Saline Flush Volume 50 µL200 µLClears catheter dead space completely.

Troubleshooting & FAQs

Q: My DCE-MRI kinetic modeling ( Ktrans ) shows high variability between animals. How can I fix this? A: High variability in perfusion metrics is almost always linked to an inconsistent Arterial Input Function (AIF) [10]. If your injection rate fluctuates or is performed manually, the bolus disperses unpredictably before reaching the target tissue. Solution: Transition strictly to a programmable MRI-compatible syringe pump. Ensure the saline flush is automated immediately after the contrast bolus to push the remaining agent out of the catheter in a uniform wave.

Q: We are missing the arterial phase entirely; the liver is already showing hepatocyte enhancement on our first scan. A: Gd-BOPTA is rapidly taken up by rodent OATP transporters [1]. If your injection rate is too slow (<0.5 mL/min in mice) or your MRI temporal resolution is too low (>5 seconds per frame), the vascular phase will blur directly into the hepatobiliary phase. Solution: Increase the injection rate to 1.5 - 2.0 mL/min and utilize a high-temporal-resolution sequence (e.g., k-space weighted image contrast or KWIC) to capture the critical 10-20 second post-injection window [14].

Q: The contrast washout in the liver is taking much longer than reported in the literature. Is the dose too high? A: This is likely a physiological artifact induced by your anesthesia protocol, not the dose. Isoflurane anesthesia significantly depresses cardiac output and hepatic blood flow, which artificially prolongs the retention of Gd-BOPTA in the liver compared to conscious animals [8]. Solution: Standardize the isoflurane concentration (e.g., strictly 1.5% maintenance) and core body temperature (37°C) across all subjects. Record these parameters meticulously, as they directly modulate the pharmacokinetic timeline.

Q: Can I use the clinical human dose (0.05 mmol/kg) for rodent liver imaging? A: While 0.05 mmol/kg is often the lowest effective dose in humans [11], visual evaluation in murine models indicates that a dose of 0.1 mmol/kg is more appropriate [8]. Because rodents clear ~50% of the agent renally almost immediately (competing with hepatic uptake), the higher dose ensures a sufficient contrast-to-noise ratio (CNR) for reliable volumetry and lesion detection.

References

  • Chimeric Mouse Model for MRI Contrast Agent Evaluation Source: ISMRM URL:[Link]

  • Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation Source: PMC / NIH URL:[Link]

  • Dynamic Contrast-Enhanced MRI in the Abdomen of Mice with High Temporal and Spatial Resolution Using Stack-of-Stars Sampling and KWIC Reconstruction Source: MDPI URL:[Link]

  • Gadobenate dimeglumine as a contrast agent for MRI of the mouse liver Source: PubMed / NIH URL:[Link]

  • MultiHance® (gadobenate dimeglumine injection) Product Monograph Source: Health Canada URL:[Link]

Troubleshooting

mitigating artifacts in hepatobiliary phase mri with gadobenic acid disodium salt

Title: Technical Support Center: Mitigating Artifacts in Hepatobiliary Phase MRI with Gadobenic Acid (Gd-BOPTA) Introduction Welcome to the Advanced Imaging Technical Support Center. This guide is engineered for research...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Mitigating Artifacts in Hepatobiliary Phase MRI with Gadobenic Acid (Gd-BOPTA)

Introduction Welcome to the Advanced Imaging Technical Support Center. This guide is engineered for researchers, clinical scientists, and drug development professionals conducting hepatobiliary magnetic resonance imaging (MRI) utilizing gadobenic acid formulations (commonly administered as gadobenate dimeglumine, Gd-BOPTA). While Gd-BOPTA is highly efficacious for dual-phase extracellular and hepatobiliary imaging, its unique pharmacokinetic profile—specifically its ~5% hepatocellular uptake and high T1 relaxivity—necessitates precise protocol optimization to prevent data-degrading artifacts.

Section 1: Troubleshooting FAQs (Causality & Mechanisms)

Q1: We are observing severe respiratory motion artifacts during the arterial phase immediately following Gd-BOPTA administration. Why does this happen, and how do we prevent it? The Causality: You are encountering Transient Severe Motion (TSM). TSM is an acute, self-limiting physiologic response characterized by transient dyspnea. While TSM is predominantly associated with gadoxetic acid (affecting up to 22% of patients), it also occurs with gadobenic acid, albeit at a significantly lower frequency (~1-2%)[1][2]. The artifact is caused by a sudden, subjective inability to catch one's breath during the peak arterial concentration of the contrast agent, leading to breath-hold failure and k-space corruption[3][4]. The Solution: Implement a modified injection protocol. Reduce the injection rate from the standard 2.0 mL/s to 1.0 mL/s. If TSM persists in sensitive cohorts, utilize a 1:1 dilution of the weight-based Gd-BOPTA dose with sterile saline. This blunts the abrupt concentration spike in the pulmonary circulation without compromising the area under the curve (AUC) for lesion enhancement[5].

Q2: Early arterial phase images are showing severe ringing (truncation) artifacts around the hepatic vasculature. What is the mechanism, and how can we correct the pulse sequence? The Causality: Ringing or Gibbs truncation artifacts in dynamic contrast-enhanced (DCE) MRI arise from steep signal intensity changes during the acquisition of the center of k-space[6]. Because Gd-BOPTA possesses higher T1 relaxivity compared to standard extracellular gadolinium agents, a concentrated, rapid bolus creates a dramatic signal step-function between phase-encoding steps. The Fourier transform interprets this sharp transition as a high-frequency boundary, producing artificial ringing. The Solution: Transition from linear k-space filling to centric or elliptical k-space ordering. Additionally, employing multi-arterial phase acquisitions using view-sharing techniques (e.g., GRASP-VIBE) allows for free-breathing dynamic imaging with flexible temporal resolution, effectively smoothing the k-space transitions and mitigating truncation errors[5].

Q3: Our 60-minute Hepatobiliary Phase (HBP) images exhibit poor liver-to-lesion contrast and high background noise, mimicking a "washout" artifact. Is the contrast agent failing? The Causality: This is a pharmacokinetic timing artifact, not a contrast failure. Unlike gadoxetic acid, which has a ~50% hepatocyte uptake allowing for 20-minute HBP imaging, Gd-BOPTA has a much lower hepatocellular uptake fraction (~5%) mediated by OATP1B1/3 transporters[7]. In subjects with compromised liver function (e.g., Child-Pugh B or C cirrhosis), transporter expression is downregulated, further delaying uptake[8]. Scanning at 60 minutes in these models captures the transitional phase, where the agent is still clearing from the extracellular space but hasn't sufficiently accumulated in the biliary system. The Solution: Extend the HBP delay to a minimum of 90 to 120 minutes post-injection[8]. Implement whole-liver histogram analysis with spleen-guided normalization to accurately quantify the delayed parenchymal enhancement[8].

Section 2: Experimental Protocols & Workflows

Protocol A: Optimized Gd-BOPTA Administration for Dynamic Phase Artifact Reduction Self-Validating System: This protocol incorporates continuous image quality feedback via multi-arterial phase capture, ensuring that if one phase is corrupted by motion, subsequent phases salvage the diagnostic data.

  • Dose Calculation: Calculate the Gd-BOPTA dose at 0.05 mmol/kg (0.1 mL/kg) body weight[2][8].

  • Syringe Preparation (Dilution): Draw the calculated dose into the power injector syringe. Draw an equal volume of 0.9% sterile saline into the same syringe to achieve a 1:1 dilution[5].

  • Injection Parameters: Set the power injector flow rate to 1.0 mL/s (down from the conventional 2.0 mL/s)[2][5].

  • Flush: Program a 20 mL saline flush to follow immediately at 1.0 mL/s[8].

  • Sequence Execution: Utilize a 3D T1-weighted fat-suppressed gradient-echo (GRE) sequence with golden-angle radial k-space sampling (e.g., GRASP). Acquire continuous data for 60 seconds post-injection, reconstructing into 4-6 second temporal bins to isolate the optimal arterial phase free of respiratory motion[5][9].

Protocol B: Hepatobiliary Phase (HBP) Signal Optimization in Cirrhotic Models

  • Timing Adjustment: Delay HBP imaging until 90–120 minutes post-injection[8]. Do not attempt HBP imaging at 60 minutes in cirrhotic models.

  • Sequence Parameters: Utilize an axial fat-saturated T1-weighted volumetric interpolated breath-hold examination (VIBE). Recommended parameters at 1.5T/3T: TR ~3.3 ms, TE ~1.3 ms, Flip Angle 9°, Bandwidth ~450 Hz/pixel[8].

  • Normalization (Post-Processing): To correct for background noise and varying baseline signal, place a 2 cm² Region of Interest (ROI) in the right hepatic lobe and a 2 cm² ROI in the spleen parenchyma[7].

  • Validation: Calculate the Liver-to-Spleen Signal Intensity Ratio (LSR). An LSR > 1.5 validates sufficient hepatobiliary uptake; an LSR < 1.2 indicates severe hepatic insufficiency or premature scanning[7][8].

Section 3: Data Presentation

Table 1: Comparative Analysis of Artifact Mitigation Strategies for Gd-BOPTA MRI

Artifact TypePrimary CausalityMitigation StrategyQuantitative Impact / Validation Metric
Transient Severe Motion (TSM) Acute transient dyspnea during arterial phase1:1 Saline dilution + Slower injection (1.0 mL/s)Reduces TSM incidence to <1%; Improves arterial phase image quality scores (p < 0.05).
Ringing / Truncation Steep k-space signal transition due to high relaxivityCentric k-space ordering + Multi-arterial phase GRASPIncreases anatomic conspicuity score from 3.59 to 3.73; eliminates Gibbs artifacts.
HBP Washout / Pseudo-lesion Premature scanning (< 60 mins) or OATP transporter downregulationExtend HBP delay to 90-120 mins; Spleen-guided normalizationIncreases Liver-to-Spleen ratio (LSR); 10th percentile histogram cutoff > -39.8 validates uptake.
Misregistration Concatenated slice acquisition during breath-holdSequential slice acquisition (1, 2, 3...)Eliminates slice-to-slice spatial offset during multi-breath-hold acquisitions.

Section 4: Mandatory Visualization

G Start Initiate Gd-BOPTA MRI Protocol Assess Assess Liver Function (Child-Pugh Score) Start->Assess NormalLiver Normal Function (Standard Protocol) Assess->NormalLiver Child-Pugh A CirrhoticLiver Cirrhosis / Impaired (Modified Protocol) Assess->CirrhoticLiver Child-Pugh B/C Inj_Standard Inject at 2.0 mL/s (0.05 mmol/kg) NormalLiver->Inj_Standard Inj_Modified Dilute 1:1 Saline Inject at 1.0 mL/s CirrhoticLiver->Inj_Modified Mitigates TSM & Ringing Dyn_Phase Dynamic Phase (Multi-arterial GRASP) Inj_Standard->Dyn_Phase Inj_Modified->Dyn_Phase HBP_Standard HBP Imaging at 60-90 mins Dyn_Phase->HBP_Standard Normal Clearance HBP_Delayed HBP Imaging at 90-120 mins Dyn_Phase->HBP_Delayed Delayed Uptake Validate Validate via Spleen Normalization (LSR > 1.5) HBP_Standard->Validate HBP_Delayed->Validate

Logical workflow for mitigating dynamic and hepatobiliary phase artifacts in Gd-BOPTA MRI.

References

  • Intraindividual crossover comparison of gadobenate dimeglumine-enhanced and gadoxetate disodium-enhanced MRI for characterizing focal liver lesions. PMC.[Link]

  • Evaluation of transient respiratory motion artifact at gadoxetate disodium-enhanced MRI—Influence of different contrast agent application protocols. PLOS One.[Link]

  • Impact of Gadoxetic Acid Dilution on Arterial Phase Image Quality in Liver MRI: A Phase-by-Phase Analysis. MDPI.[Link]

  • The MR imaging diagnosis of liver diseases using gadoxetic acid: Emphasis on hepatobiliary phase. Clinical and Molecular Hepatology.[Link]

  • Whole-liver histogram analysis of hepatocyte-specific contrast-enhanced magnetic resonance imaging for predicting progression in patients with cirrhosis. AME Groups.[Link]

  • Hepatic MR Imaging Techniques, Optimization, and Artifacts. Radiology Key.[Link]

  • Liver function assessment based on hepatobiliary contrast agent-enhanced magnetic resonance imaging. Digital Diagnostics.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Gadobenic Acid: Benchmarking Against Standard T1 Contrast Agents

In the dynamic field of magnetic resonance imaging (MRI), the pursuit of enhanced diagnostic accuracy is intrinsically linked to the performance of contrast agents. This guide provides an in-depth, evidence-based compari...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic field of magnetic resonance imaging (MRI), the pursuit of enhanced diagnostic accuracy is intrinsically linked to the performance of contrast agents. This guide provides an in-depth, evidence-based comparison of gadobenic acid (in its dimeglumine salt form, gadobenate dimeglumine) against established standard T1 contrast agents. We will delve into the physicochemical properties, relaxivity performance, and safety profiles that differentiate these agents, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.

Introduction: The Significance of High Relaxivity in T1 Contrast Agents

Gadolinium-based contrast agents (GBCAs) are indispensable tools in MRI, functioning by shortening the longitudinal relaxation time (T1) of water protons in their vicinity, thereby increasing the signal intensity on T1-weighted images.[1][2] The efficacy of a T1 contrast agent is primarily determined by its relaxivity (r1), a measure of its ability to enhance the relaxation rate of water protons per unit of concentration.[3] An agent with higher relaxivity can produce superior contrast enhancement, potentially at lower administered doses.[4][5]

Gadobenic acid, commercially known as MultiHance®, is a linear, ionic GBCA that has garnered significant attention due to its uniquely high r1 relaxivity.[6][7] This guide will benchmark gadobenic acid against three widely used standard T1 contrast agents, representing different structural classes:

  • Gadopentetate dimeglumine (e.g., Magnevist®): A conventional linear, ionic agent.

  • Gadoterate meglumine (e.g., Dotarem®): A macrocyclic, ionic agent.

  • Gadobutrol (e.g., Gadavist®): A macrocyclic, non-ionic agent.

Physicochemical Properties: A Foundation for Performance

The performance of a GBCA is deeply rooted in its molecular structure. GBCAs are chelates of the toxic gadolinium ion (Gd³⁺) with an organic ligand, which can be either linear (open-chain) or macrocyclic (cage-like).[8] This structural difference is a critical determinant of the agent's stability and, consequently, its safety profile.

GBC_Classification cluster_Structure Chelate Structure cluster_Agents Contrast Agents Linear Linear Gadobenic Acid Gadobenic Acid Linear->Gadobenic Acid Gadopentetate Dimeglumine Gadopentetate Dimeglumine Linear->Gadopentetate Dimeglumine Macrocyclic Macrocyclic Gadoterate Meglumine Gadoterate Meglumine Macrocyclic->Gadoterate Meglumine Gadobutrol Gadobutrol Macrocyclic->Gadobutrol

Gadobenic acid is a derivative of the linear ligand DTPA, similar to gadopentetate dimeglumine.[9] However, a key distinction is the presence of a benzyloxypropyl group in gadobenic acid's structure.[9][10] This lipophilic moiety facilitates weak, transient binding to serum albumin, which significantly enhances its r1 relaxivity.[7] In contrast, macrocyclic agents like gadoterate meglumine and gadobutrol encase the Gd³⁺ ion in a rigid, pre-organized cavity, leading to higher thermodynamic and kinetic stability.[5]

PropertyGadobenic Acid (as Gadobenate Dimeglumine)Gadopentetate DimeglumineGadoterate MeglumineGadobutrol
Chelate Structure Linear[10]Linear[11]Macrocyclic[12]Macrocyclic[13]
Ionicity IonicIonicIonicNon-ionic[14]
Molecular Formula C₂₂H₂₈GdN₃O₁₁ (Acid)[15]C₁₄H₂₀GdN₃O₁₀ (Acid)[11]C₁₆H₂₅GdN₄O₈ (Acid)[16]C₁₈H₃₁GdN₄O₉[17]
Molecular Weight ( g/mol ) 667.72 (Acid)[8]938.01 (Dimeglumine Salt)[11]753.9 (Meglumine Salt)[18]604.72[17]
Protein Binding Weak & Transient[7]NegligibleNegligibleNegligible

Performance Benchmark: Relaxivity

The defining performance characteristic of a T1 contrast agent is its relaxivity. Higher r1 relaxivity translates directly to greater signal enhancement on T1-weighted images, which can lead to improved lesion detection and characterization. Studies have consistently demonstrated that gadobenate dimeglumine possesses significantly higher r1 relaxivity compared to standard agents, a phenomenon attributed to its weak interaction with serum proteins.[7]

The table below summarizes the longitudinal (r1) and transverse (r2) relaxivity values for the compared agents in human whole blood or plasma at 1.5T and 3T, common clinical field strengths.

Contrast AgentField Strengthr1 (s⁻¹mM⁻¹)r2 (s⁻¹mM⁻¹)Source
Gadobenic Acid (Gd-BOPTA) 1.5 T6.2 ± 0.5-[19]
3 T5.4 ± 0.3-[19]
Gadopentetate Dimeglumine (Gd-DTPA) 1.5 T4.3 ± 0.4-[19]
3 T3.8 ± 0.2-[19]
Gadoterate Meglumine (Gd-DOTA) 1.5 T3.9 ± 0.2-[19]
3 T3.4 ± 0.4-[19]
Gadobutrol (Gd-DO3A-butrol) 1.5 T4.6 ± 0.2-[19]
3 T4.5 ± 0.3-[19]

Note: Relaxivity values can vary slightly depending on the solvent (e.g., plasma, whole blood, saline) and temperature.

The superior r1 relaxivity of gadobenate dimeglumine has been shown to provide significant clinical advantages. Multiple intraindividual crossover studies have demonstrated that at an equivalent dose of 0.1 mmol/kg, gadobenate dimeglumine provides superior morphologic information and contrast enhancement in brain tumor imaging compared to gadoterate meglumine.[4] Furthermore, some studies suggest that a reduced dose of gadobenate dimeglumine (0.05 mmol/kg) can offer diagnostic performance equivalent to a standard dose (0.1 mmol/kg) of gadoterate meglumine.[4]

Biodistribution and Safety Profile

Following intravenous administration, most GBCAs are distributed in the extracellular fluid space and are eliminated by the kidneys through glomerular filtration. Gadobenic acid exhibits a dual excretion pathway, with the majority being cleared renally and a small fraction (up to 5%) via the hepatobiliary system, making it suitable for both general and liver-specific imaging.[9]

The primary safety concern associated with GBCAs has been the potential for gadolinium retention in the body and the rare but serious condition known as nephrogenic systemic fibrosis (NSF) in patients with severe renal impairment. Macrocyclic agents are considered to have a lower risk of gadolinium release compared to linear agents due to their higher stability.[5] However, gadobenic acid is classified among the Group II agents by the American College of Radiology, which are associated with the lowest risk of NSF.

Experimental Protocols

To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential. Below is a detailed methodology for the in vitro measurement of T1 relaxivity.

Protocol: In Vitro T1 Relaxivity Measurement

Objective: To determine the longitudinal relaxivity (r1) of a gadolinium-based contrast agent.

Causality: The relaxivity (r1) is the slope of the linear relationship between the longitudinal relaxation rate (R1 = 1/T1) and the concentration of the contrast agent.[20] By measuring T1 at various known concentrations, we can accurately calculate this key performance metric.

Materials:

  • Gadolinium-based contrast agents (e.g., Gadobenic acid disodium salt, Gadopentetate dimeglumine, etc.)

  • Human blood serum or plasma (or a suitable substitute like saline solution)

  • Volumetric flasks and pipettes for serial dilutions

  • NMR tubes (5mm diameter)

  • MRI scanner (e.g., 1.5T or 3T) with a suitable RF coil (e.g., head coil)

  • Temperature control system (to maintain physiological temperature, e.g., 37°C)

Workflow Diagram:

Relaxivity_Workflow cluster_prep Sample Preparation cluster_acq MRI Acquisition cluster_analysis Data Analysis A Prepare stock solution of contrast agent B Perform serial dilutions in serum/plasma (e.g., 0.1 to 2 mmol/L) A->B C Transfer samples to NMR tubes B->C D Include a control sample (serum/plasma only) B->D E Place phantom in MRI scanner (maintain at 37°C) C->E D->E F Acquire data using an Inversion Recovery (IR) sequence E->F G Vary Inversion Times (TI) (e.g., 25ms to 3000ms) F->G H Measure signal intensity for each sample at each TI G->H I Fit signal intensity vs. TI data to calculate T1 for each concentration H->I J Convert T1 to R1 (R1 = 1/T1) I->J K Plot R1 vs. concentration J->K L Calculate slope of the line (Slope = r1 relaxivity) K->L

Step-by-Step Methodology:

  • Phantom Preparation:

    • Prepare a stock solution of the contrast agent with a precisely known concentration.

    • Perform serial dilutions of the stock solution in human serum or plasma to create a range of concentrations (e.g., 5-7 concentrations ranging from approximately 0.1 to 2.0 mmol/L).[21]

    • Include a control sample containing only the solvent (serum or plasma) to measure the baseline T1.

    • Transfer each dilution and the control sample into separate, labeled NMR tubes.

    • Arrange the tubes in a phantom holder.

  • MRI Data Acquisition:

    • Place the phantom inside the MRI scanner. Ensure the temperature is maintained at 37°C.

    • To measure T1, use an Inversion Recovery (IR) sequence.[20]

    • Acquire a series of images at multiple Inversion Times (TI). A typical range of TIs would be from short (e.g., 25-50 ms) to long (e.g., 3000-5000 ms) to accurately map the signal recovery curve.[20]

    • Example IR Parameters (3T): Repetition Time (TR) = 15 s, Echo Time (TE) = 17 ms, Inversion Times (TI) = 25, 250, 500, 800, 1200, 1700, 2300, 3000 ms.[20]

  • Data Analysis:

    • For each sample (each concentration), measure the mean signal intensity from a region of interest (ROI) at each acquired TI.

    • For each concentration, fit the signal intensity versus TI data to the inversion recovery signal equation to calculate the T1 relaxation time.

    • Convert each measured T1 value to the relaxation rate, R1 (where R1 = 1/T1).

    • Plot R1 (in s⁻¹) on the y-axis against the contrast agent concentration (in mmol/L) on the x-axis.

    • Perform a linear regression on the data points. The slope of this line represents the r1 relaxivity of the contrast agent in units of s⁻¹mM⁻¹.[3]

Conclusion

The evidence presented in this guide demonstrates that gadobenic acid (gadobenate dimeglumine) is a high-performance T1 contrast agent, distinguished primarily by its superior r1 relaxivity. This key characteristic, stemming from its unique molecular structure and weak protein interaction, translates into enhanced signal intensity and improved diagnostic efficacy in clinical applications, particularly in neuroimaging.[4][22] While macrocyclic agents offer higher intrinsic stability, gadobenic acid's strong performance and established safety profile position it as a compelling option for researchers and clinicians seeking to optimize contrast-enhanced MRI examinations. The selection of a contrast agent should always be guided by a thorough evaluation of its performance metrics, safety data, and the specific requirements of the intended application.

References

  • Comparative Studies of Different Gadolinium Agents in Brain Tumors: Differences between Gadolinium Chelates and Their Possible Influence on Imaging Features. American Journal of Neuroradiology.

  • Gadopentetate Dimeglumine Injection - Beilu Pharma. Beilu Pharma.

  • Enhancement effects and relaxivities of gadolinium-DTPA at 1.5 versus 3 Tesla: a phantom study. PubMed.

  • A Serial Dilution Study of Gadolinium-Based MR Imaging Contrast Agents. American Journal of Neuroradiology.

  • Relaxivity of Gadopentetate Dimeglumine (Magnevist), Gadobutrol (Gadovist), and Gadobenate Dimeglumine (MultiHance) in human blood plasma at 0.2, 1.5, and 3 Tesla. PubMed.

  • Gadoterate Meglumine Contrast Agent, High Purity (99%), Best Price. IndiaMART.

  • CAS 770691-21-9: Gadobutrol. CymitQuimica.

  • Intraindividual Comparison between Gadopentetate Dimeglumine and Gadobutrol for Magnetic Resonance Perfusion in Normal Brain and Brain Tumors. Taylor & Francis Online.

  • The synthesis and in vitro testing of a zinc-activated MRI contrast agent. PNAS.

  • Gadobenic Acid | C22H28GdN3O11 | CID 18177388. PubChem.

  • Gadobenic acid. Wikipedia.

  • Gadopentetic acid. Wikipedia.

  • Chemical structure of gadopentetate dimeglumine. ResearchGate.

  • A Serial Dilution Study of Gadolinium-Based MR Imaging Contrast Agents. PMC.

  • A Brief note on MRI Contrast Agents and its Classifications. Longdom Publishing.

  • Contrast Agents. ISMRM.

  • The Benefits of High Relaxivity for Brain Tumor Imaging: Results of a Multicenter Intraindividual Crossover Comparison of Gadobenate Dimeglumine with Gadoterate Meglumine (The BENEFIT Study). PMC.

  • Gadoterate Meglumine | C23H42GdN5O13 | CID 6918037. PubChem.

  • Gadopentetate Dimeglumine | C28H54GdN5O20 | CID 55466. PubChem.

  • GADOBENIC ACID. gsrs.

  • Gadoteric acid. Wikipedia.

  • Gadobenic acid | MRI Contrast Agent. MedchemExpress.com.

  • Comparing Contrast Agent Enhancement: The Value of Artificial Intelligence/Machine Learning. Scientific Archives.

  • Gadopentetate dimeglumine [hsdb] | C28H54GdN5O20 | CID 73415823. PubChem.

  • Gadobutrol. Molecular Imaging and Contrast Agent Database (MICAD).

  • Considerations in the Selection of a New Gadolinium-Based Contrast Agent. Applied Radiology.

  • Gadavist (gadobutrol) injection. accessdata.fda.gov.

  • Gadobutrol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

  • Gadobutrol | C18H31GdN4O9 | CID 6102852. PubChem.

  • Relaxivities and Relaxivity Ratios of ESIONs and Gd-DOTA. ResearchGate.

  • Re: The Benefits of High Relaxivity for Brain Tumor Imaging: Results of a Multicenter Intraindividual Crossover Comparison of Gadobenate Dimeglumine with Gadoterate Meglumine (The BENEFIT Study). PMC.

  • gadoterate meglumine. Drug Central.

  • Chemical structure of gadoterate meglumine. ResearchGate.

  • T1 Relaxivities of Gadolinium-Based Magnetic Resonance Contrast Agents in Human Whole Blood at 1.5, 3, and 7 T. ZORA.

  • Comparison of Low-Dose Higher-Relaxivity and Standard-Dose Lower-Relaxivity Contrast Media for Delayed-Enhancement MRI: A Blinded Randomized Crossover Study. AJR.

  • MRI Contrast Selection: Greater Stability or Higher Relaxivity?. Applied Radiology.

  • Study Released Comparing MRI Contrast Agents. Diagnostic and Interventional Cardiology.

  • Measurements of T1 Relaxation times at 3.0T: Implications for clinical MRA. ISMRM.

  • T1 relaxation: Chemo-physical fundamentals of magnetic resonance imaging and clinical applications. PMC.

  • Measuring T1 Relaxation Times at High Resolution from Rapid Brain MRI. IEEE Xplore.

  • Comparison of Low-Dose Higher-Relaxivity and Standard-Dose Lower-Relaxivity Contrast Media for Delayed-Enhancement MRI: A Blinded Randomized Crossover Study. AJR.

  • The usefulness of relaxation time using MRI measurements. CEJSH.

  • How can I measure relaxivities of mri constrast agents?. ResearchGate.

  • MR Contrast Media at 7Tesla - Preliminary Study on Relaxivities. ISMRM.

  • Methodology for determination of contrast agent relaxivity using MRI. ResearchGate.

  • Relaxivity. Questions and Answers in MRI.

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Comparative

Comparative Safety Profile of Gadobenic Acid Disodium Salt vs. Other GBCAs: A Mechanistic and Experimental Guide

As magnetic resonance imaging (MRI) continues to evolve, the safety profiles of Gadolinium-Based Contrast Agents (GBCAs) remain a focal point for drug development professionals, toxicologists, and clinical researchers. G...

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Author: BenchChem Technical Support Team. Date: March 2026

As magnetic resonance imaging (MRI) continues to evolve, the safety profiles of Gadolinium-Based Contrast Agents (GBCAs) remain a focal point for drug development professionals, toxicologists, and clinical researchers. Gadobenic acid disodium salt (gadobenate dimeglumine, marketed as MultiHance) occupies a unique biochemical niche. While it possesses a linear molecular structure—a class generally associated with lower kinetic stability—its ionic nature and protein-binding capabilities impart a safety and efficacy profile that distinctly separates it from older, non-ionic linear agents.

This guide objectively compares the safety profile of gadobenate dimeglumine against other linear and macrocyclic GBCAs, focusing on Nephrogenic Systemic Fibrosis (NSF) risk, intracranial gadolinium retention, and hypersensitivity, supported by validated experimental methodologies.

Structural Chemistry and Thermodynamic Stability

To understand the safety profile of any GBCA, one must first analyze its chelate chemistry. The toxicity of free gadolinium (Gd³⁺) requires it to be tightly bound to an organic ligand. GBCAs are classified by their ligand structure (linear vs. macrocyclic) and their charge (ionic vs. non-ionic).

Gadobenate dimeglumine is an ionic linear GBCA. Its chemical structure includes a benzobenzyloxy-methyl group that facilitates weak, transient binding to serum albumin.

  • The Causality of Efficacy: This protein binding slows the molecular tumbling rate of the complex, significantly increasing its T1 relaxivity ( r1​≈9.7 mM−1s−1 at 1.5T) compared to standard macrocyclic agents ( r1​≈4−5 mM−1s−1 ). It also enables dual excretion: ~95% renal and ~3-5% hepatobiliary[1].

  • The Causality of Stability: While macrocyclic agents (e.g., gadobutrol, gadoterate) cage the Gd³⁺ ion for maximum kinetic inertness, gadobenate relies on its ionic charge to maintain high thermodynamic stability. It is significantly more stable than non-ionic linear agents (e.g., gadodiamide, Omniscan), which are highly susceptible to in vivo transmetalation (where endogenous ions like Zn²⁺ or Cu²⁺ displace Gd³⁺)[2].

G GBCA Gadolinium-Based Contrast Agents Linear Linear Chelates (Open Chain) GBCA->Linear Macro Macrocyclic Chelates (Closed Cage) GBCA->Macro Group1 Group I (High NSF Risk) Non-Ionic Linear e.g., Gadodiamide Linear->Group1 Low Thermodynamic Stability Group2Lin Group II (Low NSF Risk) Ionic Linear e.g., Gadobenate Dimeglumine Linear->Group2Lin High Thermodynamic Stability Group2Mac Group II (Low NSF Risk) Ionic/Non-Ionic Macrocyclic e.g., Gadobutrol Macro->Group2Mac High Kinetic Inertness

Fig 1: GBCA structural classification and associated NSF risk profiles.

Nephrogenic Systemic Fibrosis (NSF) Risk Stratification

NSF is a severe fibrosing condition linked to the release of free Gd³⁺ in patients with severe chronic kidney disease (eGFR < 30 mL/min/1.73m²). The stratifies GBCAs into three groups based on unconfounded NSF cases[3].

Despite being a linear agent, gadobenate dimeglumine is classified as a Group II agent —the same safety tier as macrocyclic agents[3].

Comparative NSF Risk Data
GBCA ClassAgent (Trade Name)StructureACR ClassificationNSF Risk Profile
Linear Gadodiamide (Omniscan)Non-ionicGroup IHigh. Contraindicated in severe CKD.
Linear Gadopentetate (Magnevist)IonicGroup IHigh. Contraindicated in severe CKD.
Linear Gadobenate (MultiHance) Ionic Group II Extremely low/nonexistent. No routine eGFR screening required for outpatients.
Macrocyclic Gadobutrol (Gadavist)Non-ionicGroup IIExtremely low/nonexistent.
Macrocyclic Gadoterate (Dotarem)IonicGroup IIExtremely low/nonexistent.

Data synthesized from ACR Guidelines and recent meta-analyses[2][3][4].

Intracranial Gadolinium Retention: The Dentate Nucleus Phenomenon

In recent years, researchers identified dose-dependent T1-weighted hyperintensities in the dentate nucleus (DN) and globus pallidus (GP) of patients receiving repeated GBCA doses. This is caused by trace gadolinium retention crossing the intact blood-brain barrier[1].

Gadobenate vs. Macrocyclic Agents
  • Macrocyclic Agents: Exhibit the lowest levels of brain deposition. Repeated administrations of agents like gadobutrol show minimal to no significant intrinsic T1 signal increase in the DN[5][6].

  • Group I Linear Agents: Agents like gadodiamide show the highest rates of macroscopic retention and T1 hyperintensity[1].

  • Gadobenate Dimeglumine: Exhibits an intermediate retention profile. While it deposits less gadolinium than Group I linear agents, studies utilizing Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and MRI R1 mapping demonstrate higher retention levels compared to macrocyclic agents[5][7].

Regulatory Divergence: Due to this retention data, the suspended general use of linear agents, restricting gadobenate strictly to hepatic imaging[6][8]. Conversely, the FDA maintained its broader indications but mandated class-wide warnings regarding retention[6]. It is critical to note that, to date, no adverse clinical or cellular neurotoxic outcomes have been definitively linked to this brain retention for any GBCA[2].

Experimental Validation: Quantifying Tissue Gadolinium via LA-ICP-MS

To objectively compare GBCA retention in preclinical drug development, researchers rely on Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) . This protocol provides a self-validating system for quantifying elemental Gd³⁺ in rat models.

Step-by-Step Methodology: LA-ICP-MS Brain Tissue Mapping

1. In Vivo Administration & Washout:

  • Randomize adult female Wistar rats into cohorts (e.g., Saline control, Gadobenate, Gadobutrol).

  • Administer GBCAs intravenously at cumulative human-equivalent doses (e.g., 2.4 mmol/kg/week for 5 weeks)[7].

  • Implement a 52-day washout period to ensure clearance of circulating contrast, isolating only retained gadolinium[9].

2. Tissue Harvesting & Preparation:

  • Euthanize subjects and immediately harvest the brain, liver, and kidneys.

  • Snap-freeze tissues in liquid nitrogen to prevent elemental diffusion.

  • Cryosection the brain (specifically targeting the cerebellum/dentate nucleus) at 20 µm thickness and mount on glass slides[9].

3. LA-ICP-MS Calibration (Self-Validation Step):

  • Prepare matrix-matched tissue standards spiked with known concentrations of Gd (0.1 to 1000 ng/g).

  • Use an internal standard (e.g., ¹¹⁵Indium or ¹⁰³Rhodium) uniformly sprayed over the samples to correct for laser ablation efficiency and instrumental drift.

4. Ablation and Mass Spectrometry:

  • Ablate the tissue sections using a 193 nm ArF excimer laser (spot size: 50 µm, scan speed: 50 µm/s).

  • Transport the aerosolized tissue via Helium carrier gas into the ICP-MS.

  • Monitor the ¹⁵⁷Gd and ¹⁵⁸Gd isotopes to avoid polyatomic interferences.

5. Data Synthesis:

  • Convert raw ion counts to quantitative spatial maps using the matrix-matched calibration curve, revealing exact Gd concentrations in the dentate nucleus.

Workflow N1 1. In Vivo GBCA Dosing (Rats) N2 2. 52-Day Washout & Harvesting N1->N2 N3 3. Cryosectioning (Dentate Nucleus) N2->N3 N5 5. Laser Ablation (193nm ArF) N3->N5 N4 4. Matrix-Matched Calibration (115-In) N4->N5 Standard Curve N6 6. ICP-MS Isotope Quantification (157-Gd) N5->N6

Fig 2: LA-ICP-MS experimental workflow for quantifying tissue gadolinium retention.

Hypersensitivity and Acute Reactions

While NSF and brain retention dominate long-term safety discussions, acute hypersensitivity remains the most common adverse event.

All GBCAs have exceptional safety profiles compared to iodinated contrast media (reaction rates of 0.1–0.4% vs. 0.73%)[2]. However, structural nuances dictate slight variations:

  • Protein Binding: Because gadobenate dimeglumine binds to serum proteins, it carries a marginally higher rate of mild allergic-like reactions compared to non-protein-binding macrocyclic agents[10].

  • Overall Tolerance: In large comparative trials, both gadobenate and macrocyclic agents demonstrate excellent tolerability, with severe anaphylactoid reactions being exceedingly rare (less than 0.01%)[2][10].

Conclusion

Gadobenic acid disodium salt (MultiHance) represents a highly effective, high-relaxivity contrast agent. By leveraging ionic stability, it circumvents the NSF risks that plague older Group I linear agents, earning an ACR Group II safety classification alongside macrocyclic agents. However, for researchers and clinicians prioritizing the absolute minimization of intracranial gadolinium retention—particularly in pediatric or repeated-dose oncology populations—macrocyclic agents demonstrate a superior pharmacokinetic clearance profile.

References

  • ACR Manual on Contrast Media 2025: Guidelines Explained. ContrastConnect. Available at: [Link]

  • ACR tackles NSF risk in new gadolinium MRI contrast guidance. AuntMinnie. Available at: [Link]

  • Gadolinium Deposition in Brain: Current Scientific Evidence and Future Perspectives. National Institutes of Health (NIH). Available at:[Link]

  • Gadolinium-based contrast agents and risk of gadolinium brain deposits. Health Sciences Authority (HSA). Available at:[Link]

  • Gadolinium-based Contrast Agent Biodistribution and Speciation in Rats. National Institutes of Health (NIH). Available at: [Link]

  • Gadolinium Deposition in the Rat Brain Measured with Quantitative MRI Versus Elemental Mass Spectrometry. CDC Stacks. Available at:[Link]

  • Macrocyclic and Linear Gadolinium Based Contrast Agents for Adults Undergoing Magnetic Resonance Imaging: A Review of Safety. National Institutes of Health (NIH). Available at: [Link]

  • Update on Gadolinium-Based Contrast Agent Safety, From the AJR Special Series on Contrast Media. American Journal of Roentgenology (AJR). Available at: [Link]

  • Gadolinium Deposition in the Brain: Summary of Known Science and Recommendations. International Society for Magnetic Resonance in Medicine (ISMRM). Available at:[Link]

  • Gadolinium Brain Deposition in the globus pallidus and dentate nucleus after serial administrations of a macrocyclic gadolinium-based contrast agent. Clinical Surgery Group. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Gadobenic Acid Disodium Salt proper disposal procedures

Comprehensive Laboratory Guide: Proper Handling and Disposal of Gadobenic Acid Disodium Salt Introduction & Operational Imperative Gadobenic acid disodium salt (clinically formulated as gadobenate dimeglumine) is a linea...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Proper Handling and Disposal of Gadobenic Acid Disodium Salt

Introduction & Operational Imperative Gadobenic acid disodium salt (clinically formulated as gadobenate dimeglumine) is a linear gadolinium-based contrast agent (GBCA) widely utilized in magnetic resonance imaging (MRI) and preclinical drug development[1][2]. While GBCAs are fundamentally safe when the gadolinium ion (Gd3+) remains tightly bound to its organic chelate, improper disposal poses a severe environmental and toxicological risk[1]. Free gadolinium is highly toxic and capable of disrupting calcium-dependent biological processes[3]. This guide provides drug development professionals and laboratory personnel with validated, step-by-step protocols for the safe handling, disposal, and spill management of gadobenic acid disodium salt, ensuring both regulatory compliance and environmental stewardship.

Physicochemical Profile and Stability Data

Understanding the pharmacokinetic and thermodynamic properties of gadobenic acid is essential for establishing logical disposal protocols. As a linear GBCA, it exhibits lower thermodynamic stability compared to macrocyclic agents, making it more susceptible to dechelation under environmental stress[1][4].

ParameterSpecification / Value
Chemical Name Gadobenic Acid Disodium Salt (Gadobenate dimeglumine)
CAS Number 113662-22-9[5]
Chelate Structure Linear GBCA[2]
Primary Excretion Route Urine (78% to 96%); Feces (0.6% to 4%)[2]
Elimination Half-Life ~1 hour (Adults)[6]
Storage Requirements 15°C to 30°C (59°F to 86°F); Do not freeze[2][7]
Open-Vial Stability Must be discarded within 8 hours of opening[2]

Standard Operating Procedure: Laboratory Disposal & Spill Management

Protocol 1: Routine Laboratory Disposal of GBCA Waste Historically, residual GBCAs were poured down the laboratory sink. This practice is now strictly prohibited due to the environmental persistence of gadolinium[1].

  • Segregation: Do not mix gadobenic acid waste with standard biohazardous or chemical solvent waste.

  • Collection: Empty all residual contrast media from vials, syringes, and multi-patient injection systems into a dedicated, clearly labeled "GBCA Waste" container[1].

  • Time-Limit Enforcement: Discard any pharmacy bulk packages or open vials within 8 hours of initial puncture to prevent microbial contamination and chemical degradation[2].

  • Final Routing: Route the sealed GBCA waste containers through the facility's dedicated hazardous waste channels for high-temperature incineration[1]. Incineration destroys the organic ligand and converts the gadolinium into a stable, insoluble oxide ash, preventing environmental leaching.

DisposalWorkflow A Gadobenic Acid Waste Generation B Dedicated GBCA Collection Container A->B Proper Route E Sewerage System (Sink Disposal) A->E PROHIBITED C Hospital/Lab Waste Management B->C D High-Temperature Incineration C->D Final Destruction

Authorized laboratory workflow for the disposal of Gadobenic Acid Disodium Salt.

Protocol 2: Spill Management and Decontamination In the event of a laboratory spill, immediate containment is required to prevent the substance from entering the municipal water supply.

  • Ventilation: Ensure the spill area is adequately ventilated[7].

  • Containment: Do not wash the spill with water. Apply an inert, highly absorbent material (e.g., vermiculite, sand, or specialized chemical absorbent pads) directly over the spilled liquid[7]. Causality: Washing with water risks flushing the chemical into the standard drain network.

  • Collection: Use non-sparking tools to sweep the saturated absorbent material into a rigid, leak-proof hazardous waste receptacle[7].

  • Decontamination: Wipe the surface with a damp cloth using water and a mild cleansing agent[7]. Dispose of the cloth in the same hazardous waste receptacle.

Mechanistic Causality: The Environmental Fate of Improperly Disposed GBCAs

Why is sink disposal so detrimental? The causality lies in the intersection of the chemical structure of linear GBCAs and modern wastewater treatment methodologies.

When gadobenic acid enters the sewerage system, it eventually reaches wastewater treatment plants. These facilities frequently utilize ultraviolet (UV) irradiation for microbial sterilization. Research demonstrates that 24 hours of UV irradiation induces photolytic cleavage of the linear chelate, effectively breaking the bonds holding the gadolinium ion[3][4].

Once dechelated, the free Gd3+ ions are released into surface waters. Free gadolinium is highly toxic; its ionic radius is nearly identical to calcium (Ca2+), allowing it to competitively bind to calcium channels and receptors. This hinders critical biological functions requiring calcium, such as muscle contraction and neuronal activity[3].

EnvironmentalFate A Linear GBCA (Gadobenate Dimeglumine) B Wastewater Treatment (UV Irradiation) A->B Improper Sink Disposal C Photolytic Cleavage (Ligand Breakdown) B->C UV Exposure D Free Gd3+ Ions Released C->D Dechelation E Environmental Toxicity (Ca2+ Channel Disruption) D->E Bioaccumulation

Mechanistic pathway of environmental toxicity following improper GBCA disposal.

Emerging Remediation and Recycling Strategies

To combat the growing issue of gadolinium pollution, the scientific community is pioneering new recycling and bioremediation strategies. Recent advancements include the use of specific proteins and microbial clean-up strategies capable of sequestering gadolinium from wastewater[3][4]. Furthermore, some contrast media manufacturers are initiating gadolinium recycling services, allowing institutions to return dedicated GBCA waste containers for heavy metal reclamation rather than incineration[1]. Laboratories are encouraged to audit their waste management providers to determine if gadolinium recycling is an available operational option.

References[1] Title: Review of strategies to reduce the contamination of the water environment by gadolinium-based contrast agents - PMC | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8423528/[5] Title: Gadobenic Acid Disodium Salt - Product Page | Source: tlcstandards.com | URL:https://www.tlcstandards.com/Products/G-055001[4] Title: Gadolinium Pollution—A Future Forward Perspective on Human and Environmental Impact | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10136274/[2] Title: Gadobenate Dimeglumine (Professional Patient Advice) | Source: Drugs.com | URL:https://www.drugs.com/ppa/gadobenate-dimeglumine.html[7] Title: MultiHance MSDS Overview | Source: Scribd | URL:https://www.scribd.com/document/350587299/MultiHance-MSDS[6] Title: Gadobenate Dimeglumine | Source: LGM Pharma | URL:https://www.lgmpharma.com/api/gadobenate-dimeglumine/[3] Title: A Novel Protein for the Bioremediation of Gadolinium Waste - PMC | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9816654/

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